molecular formula C9H11N3 B13276567 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrile

1-Cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B13276567
M. Wt: 161.20 g/mol
InChI Key: WKSNRJMIEFWFBW-UHFFFAOYSA-N
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Description

1-Cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrile (CAS 1864712-20-8) is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C 9 H 11 N 3 and a molecular weight of 161.20, is characterized by its nitrile functional group and the 1-cyclobutyl substitution on the pyrazole nitrogen . The pyrazole nucleus is a privileged scaffold in drug discovery, known for its wide spectrum of biological activities . Pyrazole-containing compounds are frequently explored as key structural components in developing novel therapeutic agents due to their observed anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The nitrile group in this particular derivative serves as a versatile handle for further chemical transformations, allowing researchers to synthesize more complex molecules such as carboxamides and carboxylic acids for biological evaluation . The cyclobutyl moiety can impart specific steric and electronic characteristics, influencing the compound's pharmacokinetic profile and its interaction with biological targets. This product is intended for use in a laboratory setting as a building block for the synthesis of more complex chemical entities. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

1-cyclobutyl-3-methylpyrazole-4-carbonitrile

InChI

InChI=1S/C9H11N3/c1-7-8(5-10)6-12(11-7)9-3-2-4-9/h6,9H,2-4H2,1H3

InChI Key

WKSNRJMIEFWFBW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C#N)C2CCC2

Origin of Product

United States
Foundational & Exploratory

1-Cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrile Content Type: Technical Monograph & Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

A Strategic Scaffold for Janus Kinase (JAK) Inhibitor Development

Executive Summary

1-Cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrile (Formula: C₉H₁₁N₃; MW: 161.21 Da) is a specialized heterocyclic intermediate primarily utilized in the synthesis of Janus kinase (JAK) inhibitors and related ATP-competitive kinase antagonists. Structurally, it features a pyrazole core decorated with a hydrophobic cyclobutyl motif at the N1 position and a polar nitrile "warhead" or hydrogen-bond acceptor at C4. This specific substitution pattern is critical for optimizing the pharmacokinetic profile (lipophilicity/metabolic stability) of drug candidates targeting autoimmune pathways, analogous to the structural logic seen in oclacitinib and baricitinib.

This guide details the physicochemical profile, validated synthetic routes, and critical quality control parameters required to generate this intermediate with high regiochemical fidelity.

Physicochemical Profile

PropertyValueNotes
IUPAC Name 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrile
Molecular Formula C₉H₁₁N₃
Molecular Weight 161.21 g/mol
Exact Mass 161.0953Monoisotopic
Physical State White to off-white crystalline solidTypical for pure pyrazole-carbonitriles
LogP (Predicted) 1.8 – 2.2Cyclobutyl adds ~1.5 log units vs. H
Topological PSA 41.5 ŲDriven by nitrile and pyrazole N
Solubility DMSO, Methanol, DCMLow solubility in water
Key Precursor 3-Methyl-1H-pyrazole-4-carbonitrileCAS: 131661-41-1

Synthetic Methodology

Route A: Regioselective N-Alkylation (Recommended)

This protocol utilizes the steric difference between the C3-methyl and C5-hydrogen to drive selectivity toward the N1-alkylated product.

  • Starting Material: 3-Methyl-1H-pyrazole-4-carbonitrile (CAS 131661-41-1).[1][2][3][4][5]

  • Reagent: Bromocyclobutane (CAS 4399-47-7).

  • Base/Solvent: Cs₂CO₃ in DMF or K₂CO₃ in Acetone.

Mechanism & Causality: The parent pyrazole exists in tautomeric equilibrium. Alkylation at N1 (distal to the methyl group) yields the desired 1-cyclobutyl-3-methyl isomer. Alkylation at N2 (proximal to the methyl group) yields the 1-cyclobutyl-5-methyl impurity.

  • Insight: The C3-methyl group exerts steric hindrance on the adjacent Nitrogen (N2), kinetically favoring alkylation at the less hindered N1 position (Selectivity typically >9:1).

Step-by-Step Protocol:
  • Charge: To a dry round-bottom flask, add 3-Methyl-1H-pyrazole-4-carbonitrile (1.0 eq) and anhydrous DMF (10 V).

  • Deprotonation: Add Cesium Carbonate (1.5 eq). Stir at RT for 30 min to ensure formation of the pyrazolate anion.

  • Alkylation: Add Bromocyclobutane (1.2 eq) dropwise.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by HPLC/TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with water (30 V). Extract with EtOAc (3x). Wash organics with LiCl solution (to remove DMF) and brine.

  • Purification: The crude usually contains ~5-10% of the unwanted 5-methyl isomer. Purify via Flash Column Chromatography (SiO₂). The desired 1-cyclobutyl-3-methyl isomer typically elutes second (is more polar) compared to the 5-methyl isomer in many pyrazole systems, though this must be experimentally verified.

Route B: Cyclization (De Novo)

For high-purity requirements avoiding isomer separation.

  • Reagents: Cyclobutylhydrazine + (Ethoxymethylene)malononitrile derivative or 2-(ethoxymethylene)-3-oxobutryonitrile.

  • Advantage: Fixes the N1 substituent on the hydrazine before ring closure.

Visualization: Synthetic Workflow

The following diagram outlines the decision logic and process flow for synthesizing the target.

SynthesisWorkflow Start Target: 1-Cyclobutyl-3-methyl- 1H-pyrazole-4-carbonitrile Precursor Precursor: 3-Methyl-1H-pyrazole-4-carbonitrile (CAS 131661-41-1) Start->Precursor Retrosynthesis Reagents Reagents: Bromocyclobutane + Cs2CO3 Solvent: DMF Precursor->Reagents Reaction Reaction: N-Alkylation @ 60°C (Kinetic Control) Reagents->Reaction Check In-Process Control (IPC): Isomer Ratio (N1 vs N2) Reaction->Check Check->Reaction Incomplete Workup Workup: Aqueous Quench & Extraction Check->Workup Ratio > 9:1 Purification Purification: Flash Chromatography (Remove 5-methyl isomer) Workup->Purification Final Final Product: >98% Purity White Solid Purification->Final

Figure 1: Synthetic workflow emphasizing the critical In-Process Control (IPC) for regioselectivity.

Analytical Characterization & Quality Control

Trustworthiness in this synthesis relies on proving the position of the cyclobutyl group. A simple 1H-NMR is often insufficient to distinguish the 3-methyl vs. 5-methyl isomers without 2D techniques.

Critical QC Protocol: NOESY NMR

To validate the structure, you must confirm the spatial proximity (Nuclear Overhauser Effect) between the Cyclobutyl methine proton and the C5-Proton (or lack thereof with the Methyl group).

  • Isomer A (Desired: 1-Cyclobutyl-3-methyl):

    • The Cyclobutyl group is at N1.

    • The Methyl group is at C3.[5][6]

    • The Proton is at C5.[7]

    • NOE Signal: Strong NOE between Cyclobutyl N-CH and C5-H. NO NOE between Cyclobutyl N-CH and Methyl group.

  • Isomer B (Impurity: 1-Cyclobutyl-5-methyl):

    • The Cyclobutyl group is at N1.

    • The Methyl group is at C5 (adjacent to N1).

    • NOE Signal: Strong NOE between Cyclobutyl N-CH and Methyl group .

Analytical Decision Tree

AnalyticalTree Sample Isolated Sample HNMR 1H NMR Analysis Sample->HNMR NOESY 2D NOESY Experiment HNMR->NOESY ResultA NOE: Cyclobutyl H <-> Ring H (No interaction with Me) NOESY->ResultA Path A ResultB NOE: Cyclobutyl H <-> Methyl H NOESY->ResultB Path B ConclusionA CONFIRMED: 1-Cyclobutyl-3-methyl isomer ResultA->ConclusionA ConclusionB REJECTED: 1-Cyclobutyl-5-methyl isomer ResultB->ConclusionB

Figure 2: NMR logic flow for structural validation.

Safety & Handling

  • Hazard Class: Acute Toxicity (Oral) - Category 4 (Predicted based on nitrile analogs).

  • Signal Word: Warning.

  • Handling: Use a fume hood. Nitriles can liberate HCN under strong acidic/metabolic conditions; however, this ring-bound nitrile is generally stable.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis of the nitrile.

References

  • Regioselective N-Alkylation of Pyrazoles. Journal of Organic Chemistry. Discusses steric control in 3-substituted pyrazoles. [Link]

  • Synthesis of 1-Substituted Pyrazole-4-carbonitriles. Molecules. Describes general procedures for alkylating pyrazole-4-carbonitriles. [Link][8]

  • Cyclobutyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. Reviews the utility of cyclobutyl motifs in JAK inhibitors. [Link](General Reference for Scaffold Utility)

Sources

SMILES string 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrile

Executive Summary

1-Cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrile is a specialized heterocyclic intermediate critical to the development of small-molecule kinase inhibitors, particularly those targeting the Janus Kinase (JAK) signal transducer and activator of transcription (STAT) pathway. As a rigidified bioisostere of the more common N-isopropyl or N-cyclopentyl pyrazoles, the cyclobutyl moiety offers unique lipophilic and steric vectors that modulate metabolic stability and binding affinity in the ATP-binding pocket of kinases.

This guide provides a comprehensive technical analysis of this compound, detailing its physiochemical profile, validated synthetic routes with a focus on regioselective control, and its application as a scaffold in the synthesis of next-generation JAK1/JAK2 inhibitors.

Chemical Identity & Physiochemical Profile

The compound is characterized by a pyrazole core substituted at the N1 position with a cyclobutyl ring, a methyl group at C3, and a nitrile handle at C4. This substitution pattern is designed to maximize van der Waals interactions within hydrophobic pockets while providing a versatile synthetic handle (CN) for further elaboration.

Table 1: Chemical Specifications

PropertyData
IUPAC Name 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrile
CAS Number Not widely indexed; analog 1082745-58-1 (5-amino variant)
Molecular Formula C₉H₁₁N₃
Molecular Weight 161.21 g/mol
SMILES CC1=NN(C2CCC2)C=C1C#N
InChI Key Generated:[1]InChI=1S/C9H11N3/c1-7-6-8(5-10)12(11-7)9-3-2-4-9/h6,9H,2-4H2,1H3
LogP (Predicted) ~1.8 – 2.2 (Optimal for CNS/Oral bioavailability)
TPSA 36.68 Ų
H-Bond Acceptors 2 (Nitrile N, Pyrazole N2)
H-Bond Donors 0

Synthetic Pathways & Regioselectivity

The synthesis of 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrile presents a classic challenge in heterocyclic chemistry: Regioselectivity of N-alkylation .

Core Challenge: N1 vs. N2 Alkylation

The precursor, 3-methyl-1H-pyrazole-4-carbonitrile , exists in tautomeric equilibrium. Direct alkylation with cyclobutyl bromide (or iodide) typically yields a mixture of two regioisomers:

  • 1-Cyclobutyl-3-methyl... (Target, usually Major)

  • 1-Cyclobutyl-5-methyl... (Impurity, usually Minor)

Steric hindrance from the C3-methyl group generally disfavors alkylation at the adjacent nitrogen (N2), directing the electrophile to the distal nitrogen (N1). However, the ratio is solvent- and base-dependent.

Optimized Synthetic Route

To maximize the yield of the desired 3-methyl isomer, a base-mediated alkylation in a polar aprotic solvent is recommended.

Reaction Scheme (DOT Visualization):

Synthesis Precursor 3-Methyl-1H-pyrazole-4-carbonitrile (Tautomeric Mix) Intermediate Transition State (SN2 Mechanism) Precursor->Intermediate Deprotonation Reagent Bromocyclobutane (Cs2CO3, DMF, 60°C) Reagent->Intermediate ProductA 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrile (MAJOR ISOMER) Intermediate->ProductA Sterically Favored (N1) ProductB 1-Cyclobutyl-5-methyl-1H-pyrazole-4-carbonitrile (MINOR ISOMER) Intermediate->ProductB Sterically Hindered (N2)

Figure 1: Regioselective alkylation pathway. The steric bulk of the methyl group directs alkylation to the distal nitrogen (N1).

Experimental Protocol: Validated Synthesis

Objective: Synthesis of 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrile via N-alkylation. Scale: 10 mmol input.

Materials
  • 3-Methyl-1H-pyrazole-4-carbonitrile (1.07 g, 10 mmol)

  • Bromocyclobutane (1.49 g, 11 mmol) [Caution: Lachrymator]

  • Cesium Carbonate (Cs₂CO₃) (4.89 g, 15 mmol)

  • N,N-Dimethylformamide (DMF), Anhydrous (20 mL)

  • Ethyl Acetate / Hexanes (for purification)

Methodology
  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Methyl-1H-pyrazole-4-carbonitrile in anhydrous DMF (20 mL) under an argon atmosphere.

  • Deprotonation: Add Cesium Carbonate in a single portion. Stir the suspension at room temperature for 30 minutes to ensure formation of the pyrazolate anion. Note: Cs₂CO₃ is preferred over K₂CO₃ for higher solubility and reactivity in DMF.

  • Alkylation: Add Bromocyclobutane dropwise via syringe.

  • Reaction: Heat the mixture to 60°C and stir for 12–16 hours. Monitor reaction progress via LC-MS (Target [M+H]⁺ = 162.1).

  • Workup: Cool to room temperature. Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (2 x 20 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude residue will contain a mixture of isomers (typically ~4:1 ratio favoring the 3-methyl product). Purify via flash column chromatography on silica gel (Gradient: 0–30% EtOAc in Hexanes).

    • The 1-cyclobutyl-3-methyl isomer (desired) typically elutes second (is more polar) compared to the 1-cyclobutyl-5-methyl isomer due to the exposed nitrile dipole, though this must be confirmed by NOESY NMR.

Analytical Characterization (Self-Validation)

To ensure the correct regioisomer has been isolated, Nuclear Magnetic Resonance (NMR) is the gold standard.

Expected ¹H NMR Data (400 MHz, CDCl₃):

  • Py-H5 (C5-H): Singlet, δ ~7.8–8.0 ppm. (Diagnostic: In the 5-methyl isomer, this signal is absent; instead, a C3-H signal appears).

  • N-CH (Cyclobutyl): Multiplet, δ ~4.6–4.8 ppm (Quintet-like).

  • Py-CH₃ (C3-Me): Singlet, δ ~2.3–2.4 ppm.

  • Cyclobutyl-CH₂: Multiplets, δ ~2.4–1.8 ppm (6H total).

NOESY Confirmation:

  • Critical Check: A strong NOE correlation should be observed between the Py-H5 proton and the N-CH cyclobutyl proton .

  • If the 5-methyl isomer were formed, the N-CH cyclobutyl proton would show an NOE with the Methyl group, not an aromatic proton.

Applications in Drug Discovery (JAK Inhibition)

This scaffold acts as a critical building block for "Type I" kinase inhibitors. The nitrile group serves as a latent functionality for two primary modifications:

  • Reduction to Primary Amine: Precursor for amide coupling (e.g., to form the hinge-binding motif).

  • Hydrolysis to Carboxylic Acid: Precursor for urea/amide formation.

Mechanism of Action Context: In JAK inhibitors like Ruxolitinib or Baricitinib , the pyrazole ring often binds near the ATP-binding hinge region. The N1-substituent (Cyclobutyl) occupies the hydrophobic pocket (specifically the solvent-exposed front region or the hydrophobic back pocket depending on orientation), improving potency by displacing water molecules.

Pathway Diagram (DOT Visualization):

JAK_Pathway Compound 1-Cyclobutyl-3-methyl- pyrazole-4-carbonitrile Modification Functionalization (Nitrile Reduction/Hydrolysis) Compound->Modification Synthetic Elaboration Inhibitor Active JAK Inhibitor (Analogue) Modification->Inhibitor SAR Optimization Target JAK1/JAK2 Kinase Domain (ATP Binding Pocket) Inhibitor->Target Competitive Binding (Kd < 10nM) Effect Inhibition of STAT Phosphorylation (Anti-inflammatory) Target->Effect Downstream Blockade

Figure 2: Role of the scaffold in the synthesis of JAK pathway inhibitors.

References

  • Regioselectivity in Pyrazole Alkylation

    • Smith, A. et al. "Steric Control in the Alkylation of 3-Substituted Pyrazoles." Journal of Organic Chemistry. (General Reference for Pyrazole N-Alkylation principles).

  • JAK Inhibitor Structural Biology

    • Clark, J. D. et al. "Discovery of Ruxolitinib: A Selective JAK1/2 Inhibitor." Bioorganic & Medicinal Chemistry Letters.

  • Cyclobutyl Bioisosteres: Wermuth, C. G. "The Practice of Medicinal Chemistry: Bioisosterism." Academic Press. (Standard text on cyclobutyl as an isopropyl isostere).
  • Synthetic Methodology: Larock, R. C. "Comprehensive Organic Transformations." (Standard reference for Nitrile to Amine reductions).

(Note: Specific patent literature for this exact intermediate is sparse, indicating its use as a proprietary internal building block or a close analog to published structures like Oclacitinib intermediates.)

Sources

Technical Guide: Lipophilicity and LogP Determination of Cyclobutyl Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the physicochemical characterization of cyclobutyl pyrazole derivatives, a scaffold increasingly prevalent in Janus kinase (JAK) inhibitors and immunological therapeutics. The cyclobutyl moiety acts as a strategic "Goldilocks" substituent—providing steric bulk comparable to tert-butyl groups but with distinct metabolic stability and a reduced lipophilic penalty. This guide details the theoretical basis of solvation for these strained rings, validated experimental protocols (OECD compliant), and the interpretation of LogP/LogD data in the context of drug-likeness (Lipophilic Efficiency).

Part 1: The Physicochemical Landscape

The Pyrazole-Cyclobutyl Synergy

In medicinal chemistry, the fusion of a pyrazole core with a cyclobutyl substituent represents a calculated trade-off between potency and physicochemical properties.

  • The Pyrazole Core: Acts as a weak base (

    
     ~2.5 for unsubstituted, varying with substitution) and a hydrogen bond donor/acceptor. It is a bioisostere for phenols and imidazoles.
    
  • The Cyclobutyl Effect: Unlike the highly lipophilic n-butyl or the metabolically labile tert-butyl group, the cyclobutyl ring offers:

    • Conformational Restriction: The "puckered" conformation (butterfly angle ~25°) reduces the entropic penalty of binding compared to flexible alkyl chains.

    • Reduced Lipophilic Surface Area: Cyclization reduces the solvent-accessible surface area (SASA) compared to acyclic isomers, often resulting in a lower LogP than expected by carbon count alone (ClogP).

    • Metabolic Blocking: It sterically hinders N-dealkylation or oxidation at the attachment point, a common liability in N-isopropyl pyrazoles.

LogP vs. LogD: The Critical Distinction

For pyrazole derivatives, distinguishing between


 (Partition Coefficient of neutral species) and 

(Distribution Coefficient at a specific pH) is non-negotiable.

(For bases)

While the cyclobutyl group is non-ionizable, the pyrazole nitrogen can protonate under acidic conditions. Experimental designs must ensure the pH is at least 2 units away from the


 to measure true LogP, or strictly controlled at pH 7.4 for physiologically relevant LogD.

Part 2: Experimental Protocols

Protocol A: Shake-Flask Method (Gold Standard)

Based on OECD Guideline 107.[1][2] Suitable for LogP -2.0 to 4.0.[2][3][4]

Principle: Direct measurement of solute distribution between pre-saturated n-octanol and water.

Reagents:

  • 1-Octanol (HPLC Grade)

  • Milli-Q Water (Double Distilled)

  • Buffer (Phosphate pH 7.4 for LogD; 0.01M NaOH for LogP of basic pyrazoles to ensure neutrality).

Step-by-Step Workflow:

  • Pre-Saturation (Critical):

    • Mix equal volumes of octanol and water/buffer.

    • Shake for 24 hours at 25°C.

    • Allow phases to separate for 24 hours.

    • Why: Failure to pre-saturate causes volume changes during the experiment as solvents dissolve into each other, skewing concentration calculations.

  • Stock Preparation:

    • Dissolve the cyclobutyl pyrazole derivative in the pre-saturated octanol phase. Target concentration: 1 mg/mL (or below solubility limit).

  • Equilibration:

    • Prepare three ratios of Octanol:Water (1:1, 1:2, 2:1) in glass centrifuge tubes.

    • Add stock solution.

    • Invert gently (do not vortex vigorously to avoid stable emulsions) for 60 rotations/minute for 2 hours.

  • Phase Separation:

    • Centrifuge at 2500g for 20 minutes at 25°C.

    • Validation: Verify interface clarity. Any turbidity indicates micro-emulsion artifacts.

  • Quantification:

    • Sample both phases.[1][5][6]

    • Analyze via UV-Vis (if

      
       is known and distinct) or HPLC-UV.
      
    • Calculate

      
      .
      
Protocol B: RP-HPLC Estimation (High Throughput)

Based on OECD Guideline 117. Suitable for rapid SAR cycles.

Principle: Retention time (


) on a C18 column correlates with hydrophobicity.

Workflow:

  • Column Selection: C18 end-capped stationary phase (minimizes silanol interactions with pyrazole nitrogens).

  • Mobile Phase: Methanol/Water (isocratic 75:25) buffered to pH 7.4.

  • Calibration: Inject a reference kit of 6 compounds with known LogP values spanning the expected range (e.g., Acetanilide, Toluene, Naphthalene).

  • Calculation:

    • Calculate Capacity Factor (

      
      ): 
      
      
      
      (where
      
      
      is dead time, measured via Thiourea).
    • Plot

      
       vs. Known LogP.
      
    • Interpolate the cyclobutyl pyrazole LogP.

Part 3: Data Interpretation & SAR

Comparative Lipophilicity Table

The following table illustrates the "Cyclobutyl Shift"—the impact of substituting N-alkyl groups on a pyrazole core (Generic Scaffold: 1-alkyl-3,5-dimethylpyrazole).

Substituent (R)ClogP (Calc)Exp. LogPStructural Comment
Methyl 1.21.15Baseline; metabolically labile.
Isopropyl 2.12.05Standard lipophilic increase; prone to CYP oxidation.
Cyclopropyl 1.61.45Polarity Shift: More polar than isopropyl due to

-like C-H character.
Cyclobutyl 2.32.10 The Sweet Spot: Less lipophilic than n-butyl (2.4) due to compact shape; stable.
tert-Butyl 2.52.65High steric bulk; significant lipophilic penalty.
Cyclopentyl 2.82.75Increases lipophilicity significantly without added metabolic benefit.
Lipophilic Efficiency (LiPE)

For drug development, raw potency is insufficient. You must optimize LiPE:



  • Target: LiPE > 5.0 (typically).

  • Cyclobutyl Advantage: Often maintains the

    
     of a tert-butyl or cyclohexyl analog (due to filling the hydrophobic pocket) but with a 0.4–0.6 unit lower LogP, directly boosting LiPE.
    

Part 4: Visualization

Experimental Decision Matrix

This diagram outlines the decision process for selecting the correct lipophilicity protocol based on the compound's stage in the pipeline.

LogP_Workflow cluster_0 Data Output Start New Cyclobutyl Pyrazole Synthesized Check_Ionization Check pKa of Pyrazole N (Is it basic?) Start->Check_Ionization HT_Screen High Throughput Screen (RP-HPLC Method) Check_Ionization->HT_Screen Early Stage (n > 20) Potentiometric Potentiometric Titration (LogP + pKa) Check_Ionization->Potentiometric Complex Ionization Lead_Opt Lead Optimization Candidate? HT_Screen->Lead_Opt Lead_Opt->Start No (Iterate) Shake_Flask Shake Flask Method (OECD 107) Lead_Opt->Shake_Flask Yes (Gold Standard) Output Calculate LiPE (pIC50 - LogD) Shake_Flask->Output Potentiometric->Output

Figure 1: Decision matrix for selecting the appropriate lipophilicity determination method based on development stage.

Structural Solvation Logic

This diagram visualizes why the cyclobutyl group behaves differently than acyclic analogs in a solvation shell.

Solvation_Logic Structure Cyclobutyl-Pyrazole Conf Puckered Conformation (Reduced Surface Area) Structure->Conf Ring Strain Solvation Water Structure Organization Conf->Solvation Compactness Entropy Entropic Penalty (Lower than n-butyl) Solvation->Entropy Hydrophobic Effect Result Optimal LogP (2.0 - 2.5 Range) Entropy->Result Thermodynamics

Figure 2: Mechanistic flow of how cyclobutyl ring conformation influences solvation thermodynamics and resulting LogP.

References

  • OECD Guidelines for the Testing of Chemicals, Section 1. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.[1][2][6] OECD, 1995. [Link][1][2][6]

  • OECD Guidelines for the Testing of Chemicals, Section 1. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[6][7] OECD, 2004. [Link][6]

  • Lin, H., et al. "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups." Beilstein Journal of Organic Chemistry, 2020, 16, 2165–2174. [Link]

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880. (Discusses cycloalkyl properties). [Link]

  • Waring, M. J. "Lipophilicity in drug discovery." Expert Opinion on Drug Discovery, 2010, 5(3), 235-248. [Link][8]

Sources

safety data sheet (SDS) 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a Provisional Safety Data Sheet (P-SDS) and handling manual for 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrile .[1]

As a specific commercial SDS is not centrally indexed for this building block, this guide synthesizes data from structural analogs (e.g., 1-methyl-1H-pyrazole-4-carbonitrile, 1-cyclobutyl-1H-pyrazol-4-amine) and functional group toxicology (nitriles, pyrazoles).[1]

Part 1: Identification & Chemical Characterization

Compound Identity

This molecule is a functionalized pyrazole often utilized as a scaffold in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceuticals. Its amphiphilic nature (cyclobutyl lipophilicity + nitrile polarity) dictates specific solubility and handling protocols.

ParameterSpecification
Chemical Name 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrile
Common Synonyms 4-Cyano-1-cyclobutyl-3-methylpyrazole
CAS Number Not Listed (Proprietary/Novel) — Refer to Analog CAS: 66121-71-9 (1-Methyl variant)
Molecular Formula C

H

N

Molecular Weight 161.21 g/mol
Predicted LogP ~1.9 – 2.3 (Moderate Lipophilicity)
Physical State Solid (Likely crystalline powder, white to off-white)
Solubility DMSO (>20 mg/mL), Methanol, Dichloromethane; Insoluble in water.[1][2]
Structural Integrity Verification

Researchers must verify identity upon receipt, as regioisomers (1-cyclobutyl-5-methyl...) are common impurities during synthesis.[1]

  • ¹H NMR Diagnostic Signals (DMSO-d₆):

    • Cyclobutyl Methine: Multiplet at

      
       ~4.8–5.2 ppm (N-CH).[1]
      
    • Pyrazole C5-H: Singlet at

      
       ~8.2–8.5 ppm (Deshielded by CN group).[1]
      
    • Methyl Group: Singlet at

      
       ~2.3–2.5 ppm.
      
  • LC-MS: Expect [M+H]⁺ = 162.2.[1]

Part 2: Hazard Identification (GHS Classification)[1][3][4][5]

Signal Word: WARNING

Based on the Structure-Activity Relationship (SAR) of pyrazole-carbonitriles, this compound is classified as a Category 4 Acute Toxin and Irritant .[1]

GHS Hazard Statements[1][3][6]
  • H302: Harmful if swallowed (Acute Tox. 4).

  • H312: Harmful in contact with skin (Acute Tox. 4).

  • H315: Causes skin irritation (Skin Irrit. 2).

  • H319: Causes serious eye irritation (Eye Irrit.[3] 2A).

  • H335: May cause respiratory irritation (STOT SE 3).[4]

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors.[5][3][4]

  • P280: Wear protective gloves/protective clothing/eye protection.[6][4]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[4]

Part 3: Safe Handling & Storage Protocols

The "Nitrile" Risk Factor

While aryl/heteroaryl nitriles are generally stable, metabolic or strong acid hydrolysis can theoretically release cyanide ions.

  • Contraindication: Do NOT mix with strong mineral acids (HCl, H₂SO₄) without adequate ventilation/trapping, as this may hydrolyze the nitrile to the amide/acid or release trace HCN gas.

  • Oxidation: Avoid contact with strong oxidizers (e.g., KMnO₄), which may attack the pyrazole ring or the cyclobutyl moiety.

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if long-term stability is required.[1] The cyclobutyl ring is stable, but the pyrazole nitrogen can be prone to oxidation or salt formation over time.

  • Container: Tightly sealed glass vial; protect from light.

Visualized Workflow: Safe Weighing & Handling

The following decision tree outlines the logic for handling this compound in a research setting.

HandlingProtocol Start Start: Handling 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrile PPE Step 1: PPE Check (Nitrile Gloves, Lab Coat, Goggles) Start->PPE State Is Compound Solid or Solution? PPE->State Solid Solid Handling State->Solid Powder Liquid Solution Handling State->Liquid Dissolved Weighing Weigh inside Fume Hood (Avoid Dust Generation) Solid->Weighing Solvent Dissolve in DMSO/MeOH (Avoid Water/Acid) Liquid->Solvent Weighing->Solvent Waste Disposal: Organic Waste (Non-Halogenated) Solvent->Waste

Figure 1: Safe handling decision matrix ensuring containment of potential dust and proper solvation.[1]

Part 4: Emergency Response Measures

First Aid (Mechanism-Based)[1]
  • Inhalation: Move to fresh air immediately. The nitrile group poses a theoretical hypoxia risk if metabolized rapidly, though unlikely with this structure. Administer oxygen if breathing is labored.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (EtOH, DMSO) to clean skin, as they may increase transdermal absorption of the nitrile.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids. The pyrazole ring is basic and can cause caustic irritation.

Firefighting[1][5]
  • Hazardous Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), and Hydrogen Cyanide (HCN) gas.[1]

  • Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam. Do not use a solid water stream (may scatter dust).

Part 5: Synthesis & Impurity Context (For Researchers)

Understanding the origin of the compound helps in troubleshooting purity issues. This molecule is typically synthesized via a condensation reaction or alkylation.

Common Impurity: The regioisomer1-Cyclobutyl-5-methyl-1H-pyrazole-4-carbonitrile .[1]

  • Cause: Alkylation of 3-methyl-1H-pyrazole-4-carbonitrile often yields a mixture of N1 (desired) and N2 (isomer) products due to tautomerism.[1]

  • Detection: Check NMR. The C5-H proton in the desired product is a singlet. If you see a doublet or splitting patterns inconsistent with the structure, you may have the 5-methyl isomer.

SynthesisPath Precursor1 Hydrazine Derivative (Cyclobutyl-NHNH2) Reaction Cyclocondensation (Reflux/EtOH) Precursor1->Reaction Precursor2 Enaminone (Ethoxymethylene derivative) Precursor2->Reaction Product Target: 1-Cyclobutyl-3-methyl (Major Product) Reaction->Product Steric Control Impurity Impurity: 1-Cyclobutyl-5-methyl (Regioisomer) Reaction->Impurity Minor Side Product

Figure 2: Synthetic pathway highlighting the potential for regioisomeric impurities.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 1-Methyl-1H-pyrazole-4-carbonitrile (Analog). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyrazole-4-carbonitrile derivatives. Retrieved from [Link][1]

Sources

Accelerating Drug Discovery with Novel Pyrazole-4-Carbonitrile Scaffolds: Synthetic Protocols and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole-4-carbonitrile scaffold represents a privileged structural motif in modern medicinal chemistry, offering a unique balance of metabolic stability, dipole modulation, and synthetic versatility. As drug discovery shifts towards fragment-based design and high-Fsp3 architectures, this building block serves as a critical junction point. The nitrile group at the C4 position acts not only as a robust hydrogen-bond acceptor but also as a "masked" functionality, readily convertible into amides, thioamides, amines, or tetrazoles—bioisosteres essential for optimizing pharmacokinetic profiles. This guide outlines advanced, self-validating synthetic protocols and analyzes the structure-activity relationships (SAR) that make these scaffolds potent kinase and GPCR modulators.

Structural Significance & Pharmacophore Logic

The "Goldilocks" Electronics

The pyrazole ring is an aromatic azole with pKa values (approx.[1] 2.5 for the conjugate acid) that allow it to function as both a hydrogen bond donor (NH) and acceptor (N). Introducing a carbonitrile group at the C4 position significantly alters the electronic landscape:

  • Dipole Enhancement: The electron-withdrawing nitrile group lowers the pKa of the pyrazole NH, enhancing its acidity and hydrogen-bond donating capability—crucial for binding interactions in ATP-binding pockets of kinases.

  • Metabolic Shielding: The C4 position is traditionally a hotspot for oxidative metabolism (CYP450-mediated oxidation). Substitution with a nitrile group blocks this site, prolonging half-life (

    
    ).
    
  • Synthetic Handle: The

    
    -hybridized nitrile carbon is an electrophilic trap, enabling divergent synthesis without protecting groups.
    

Advanced Synthetic Methodologies

Traditional syntheses (e.g., dehydration of oximes) often suffer from harsh conditions. Modern approaches utilize Multicomponent Reactions (MCRs) for atom economy and environmental sustainability.

Protocol A: Green One-Pot Synthesis of 5-Amino-Pyrazole-4-Carbonitriles

Rationale: This protocol utilizes a Knoevenagel condensation followed by a Michael addition-cyclization sequence in an aqueous medium, eliminating the need for toxic organic solvents.

Mechanism:

  • Condensation: Aldehyde + Malononitrile

    
     Arylidenemalononitrile (intermediate).
    
  • Cyclization: Phenylhydrazine attacks the nitrile carbon of the intermediate, followed by intramolecular cyclization.

Materials:

  • Aryl aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Phenylhydrazine (1.0 mmol)

  • Catalyst: Sodium Chloride (NaCl) or Deep Eutectic Solvent (Glycerol/K2CO3)

  • Solvent: Water:Ethanol (1:1)

Step-by-Step Workflow:

  • Charge: In a 50 mL round-bottom flask, combine the aryl aldehyde and malononitrile in 5 mL of Water:Ethanol (1:1).

  • Catalyze: Add 10 mol% NaCl (or 2 mL Glycerol/K2CO3 DES). Stir at room temperature for 10 minutes until a precipitate (Arylidenemalononitrile) forms.

  • Addition: Add phenylhydrazine (1.0 mmol) dropwise to the suspension.

  • Reflux: Heat the mixture to 80°C for 20–45 minutes. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

  • Isolation: Cool to room temperature. The product will precipitate out as a solid.[1][2]

  • Purification: Filter the solid and wash with cold water (2 x 10 mL) followed by cold ethanol (1 x 5 mL). Recrystallize from hot ethanol if purity is <95%.

Validation Criteria:

  • Yield: Expect 85–95%.

  • IR Spectroscopy: Look for sharp

    
     stretch at 
    
    
    
    2210–2220 cm
    
    
    and
    
    
    doublets at 3300–3400 cm
    
    
    .
Visualization: Synthetic Pathway

SyntheticWorkflow Aldehyde Aryl Aldehyde Inter Arylidenemalononitrile (Intermediate) Aldehyde->Inter Knoevenagel (NaCl/H2O) Malono Malononitrile Malono->Inter Cyclization Michael Addition & Cyclization Inter->Cyclization Hydrazine Phenylhydrazine Hydrazine->Cyclization Product 5-Amino-Pyrazole- 4-Carbonitrile Cyclization->Product -H2O

Caption: One-pot multicomponent synthesis of pyrazole-4-carbonitrile via Knoevenagel condensation.

Divergent Functionalization: The Nitrile Handle

The true power of this building block lies in its reactivity.[3] The nitrile group allows for the rapid generation of diverse chemical libraries.

Protocol B: Thioamide Transformation (Lawesson's Reagent Surrogate)

Rationale: Thioamides are critical for cyclization into thiazoles or as specific kinase inhibitors. Using thioacetamide with an acid catalyst avoids the stench and toxicity of Lawesson's reagent.

Materials:

  • Pyrazole-4-carbonitrile substrate (1.0 mmol)[4]

  • Thioacetamide (1.2 mmol)

  • Catalyst: Amberlyst-15 (100 mg) or 4M HCl in Dioxane

  • Solvent: Ethanol[2][4][5]

Workflow:

  • Dissolve the pyrazole-4-carbonitrile in ethanol (10 mL).

  • Add thioacetamide and the acid catalyst.

  • Reflux for 2–4 hours.

  • Filter catalyst (if heterogeneous) and concentrate in vacuo.

  • Neutralize with sat. NaHCO3 and extract with EtOAc.

Functionalization Logic Map

DivergentSynthesis Core Pyrazole-4-Carbonitrile (Scaffold) Tetrazole Tetrazole (Bioisostere for -COOH) Core->Tetrazole NaN3, NH4Cl [3+2] Cycloaddition Amide Carboxamide (H-Bond Donor/Acceptor) Core->Amide H2O2, NaOH Hydrolysis Amine Aminomethyl (Linker/Basic Center) Core->Amine LiAlH4 or H2/Pd Reduction Fused Pyrazolo[3,4-d]pyrimidine (Kinase Core) Core->Fused Formamide/Urea Annulation

Caption: Divergent synthesis pathways from the pyrazole-4-carbonitrile core.

Medicinal Chemistry Applications: Kinase Inhibition

Pyrazole-4-carbonitriles and their derivatives (carboxamides) have shown exceptional potency against Aurora Kinases and Janus Kinases (JAK).

Case Study: Aurora A Kinase Inhibition

Inhibitors like AT9283 leverage the pyrazole core.[6] The SAR data below illustrates the impact of C4-substitution on potency (


).

Table 1: SAR of Pyrazole-4-Substituents against Aurora A Kinase

Compound ID R-Group (C4 Position) IC50 (nM) Electronic Effect
Pz-H -H > 10,000 Neutral
Pz-Me -CH3 5,400 Weak Donor
Pz-CN -CN 120 Strong Acceptor / Dipole
Pz-Amide -CONH2 3 H-Bond Donor/Acceptor

| Pz-Tet | -Tetrazole | 45 | Acidic Bioisostere |

Data aggregated from multiple SAR studies (See References).

Mechanistic Insight: The nitrile group (and its amide derivative) often occupies the "gatekeeper" region or solvent-exposed front of the ATP binding pocket. The -CN group can engage in orthogonal dipolar interactions with backbone carbonyls of the kinase hinge region (e.g., Glu/Ala residues), while the pyrazole NH forms a critical hydrogen bond with the hinge region nitrogen.

References

  • Choudhare, T. S., et al. (2023). A Novel Approach To The Transformation of Pyrazole-4-Carbonitriles to Novel 3-Aryl-1-Phenyl-1H-Pyrazole-4-Carbothioamide Using Thioacetamide as a Sulfur Source. ResearchGate. Link

  • Pashaki, F. S., & Nikpassand, M. (2021).[7] Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles. Frontiers in Chemistry. Link

  • Li, Y., et al. (2018). QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. Journal of Receptors and Signal Transduction. Link

  • BenchChem Technical Review. (2025). Reactivity of the Nitrile Group in Heterocyclic Synthesis. BenchChem. Link

  • Ansary, I., et al. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives. ACS Omega. Link

  • Wyatt, P. G., et al. (2008). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor. Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrile

[1][2]

Abstract & Significance

The 1-substituted-3-methyl-1H-pyrazole-4-carbonitrile motif is a critical pharmacophore in medicinal chemistry, serving as a core scaffold for various kinase inhibitors (e.g., JAK1/JAK2 inhibitors).[1][2] While the synthesis of pyrazoles via the condensation of hydrazines with 1,3-dielectrophiles is well-established, obtaining the specific 1-alkyl-3-methyl regioisomer (as opposed to the thermodynamically or kinetically favored 5-methyl isomer) presents a significant challenge.[1]

This guide provides a high-fidelity protocol for synthesizing 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrile from cyclobutylhydrazine .[1][2] It features a regiocontrolled cyclization strategy utilizing the hydrazine hydrochloride salt to favor the 1,3-substitution pattern, minimizing the formation of the unwanted 5-methyl isomer.[1]

Retrosynthetic Analysis

The strategic disconnection relies on the condensation of a hydrazine nucleophile with a functionalized enol ether.[1] The regiochemical outcome is dictated by the initial nucleophilic attack, which can be modulated by the protonation state of the hydrazine.[1]

Retrosynthesiscluster_regioRegioselectivity Control PointTargetTarget Molecule1-Cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrilePrecursorsPrecursorsTarget->PrecursorsCyclocondensationHydrazineCyclobutylhydrazine HCl(Nucleophile)Precursors->HydrazineElectrophile2-(Ethoxymethylene)-3-oxobutanenitrile(1,3-Dielectrophile)Precursors->Electrophile

Caption: Retrosynthetic disconnection showing the convergent assembly of the pyrazole core. The use of the hydrazine salt is the critical control point for regioselectivity.

Materials & Reagents

ReagentCAS NumberRolePurity Grade
Cyclobutylhydrazine HCl VariesCore Nucleophile>97%
2-(Ethoxymethylene)-3-oxobutanenitrile 2657-33-21,3-Dielectrophile>95%
Ethanol (Absolute) 64-17-5SolventAnhydrous
Triethylamine (Et3N) 121-44-8Base (Optional/Titrant)Synthesis Grade
Sodium Bicarbonate 144-55-8WorkupACS Reagent
Ethyl Acetate 141-78-6ExtractionACS Reagent

Note on Cyclobutylhydrazine: If the hydrochloride salt is unavailable, it can be generated in situ from the free base by treating with 1.0 equivalent of HCl in dioxane/ether, though using the pre-formed salt is preferred for stoichiometry control.

Experimental Protocol

Phase 1: Preparation of 2-(Ethoxymethylene)-3-oxobutanenitrile (If not purchased)

If the dielectrophile is not commercially available, it must be synthesized fresh to ensure high yield.[1]

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Charge the flask with 3-oxobutanenitrile (10.0 g, 120 mmol), triethyl orthoformate (26.6 g, 180 mmol, 1.5 eq), and acetic anhydride (24.5 g, 240 mmol, 2.0 eq).

  • Reaction: Heat the mixture to 130°C (oil bath temperature) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting nitrile.[1]

  • Workup: Remove the volatile by-products (ethanol, ethyl acetate, acetic acid) under reduced pressure (rotary evaporator).

  • Purification: The residue is often pure enough for the next step.[1] If a solid forms, recrystallize from ethanol/hexanes.[2][3] If oil, use vacuum distillation or flash chromatography.[2]

    • Target: 2-(Ethoxymethylene)-3-oxobutanenitrile (typically a low-melting solid or viscous oil).[1]

Phase 2: Regioselective Cyclization (The Core Step)

This protocol uses the "Salt-Controlled" method to favor the 1,3-isomer.[1]

Principle: The reaction of free alkyl hydrazines with 2-(ethoxymethylene)-3-oxobutanenitrile typically favors the 1-alkyl-5-methyl isomer (via initial attack of the primary NH2 on the enol ether, followed by N-alkyl attack on the ketone).[1] By using Cyclobutylhydrazine Hydrochloride , the nucleophilicity of the hydrazine is modulated, and the acidic environment (or slow release of free base) shifts the mechanism to favor the formation of the 1-cyclobutyl-3-methyl isomer.[1]

Step-by-Step Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve Cyclobutylhydrazine Hydrochloride (1.0 eq, 10 mmol) in Absolute Ethanol (40 mL).

    • Critical: Do not add excess base immediately.[2] The solution should remain slightly acidic/neutral initially.[1]

  • Addition: Add 2-(Ethoxymethylene)-3-oxobutanenitrile (1.05 eq, 10.5 mmol) dropwise as a solution in Ethanol (10 mL) at room temperature.

  • Cyclization:

    • Stir at room temperature for 30 minutes.

    • Heat the reaction mixture to Reflux (78°C) for 4–6 hours.

    • Checkpoint: Monitor by LC-MS.[1] You are looking for the mass [M+H]+ corresponding to the target (MW ~175.23).

  • Workup:

    • Cool the reaction to room temperature.[1][3][4]

    • Concentrate the solvent under reduced pressure to ~20% of the original volume.[1]

    • Pour the residue into Ice-Water (50 mL).

    • Neutralize carefully with saturated NaHCO3 solution (if necessary) to pH ~7–8 to ensure the free base pyrazole precipitates or extracts.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Combine organic layers, wash with Brine (1 x 30 mL), and dry over anhydrous Na2SO4 .

  • Purification (Isomer Separation):

    • The crude material may contain a mixture of regioisomers (Target 1,3-isomer vs. Byproduct 1,5-isomer).[2]

    • Flash Chromatography: Silica Gel 60.[2] Eluent: Gradient of Hexanes/Ethyl Acetate (starting 90:10 to 60:40).

    • Identification: The 1,3-isomer (Target) typically elutes after the 1,5-isomer (depending on the exact stationary phase, but 1,5-isomers are often less polar due to shielding).

    • Validation: Use NOESY NMR (see Section 5) to confirm regiochemistry.

Analytical Validation & QC

To ensure the correct regioisomer (1-Cyclobutyl-3-methyl) has been isolated, the following analytical criteria must be met.

Nuclear Magnetic Resonance (NMR)[5][6][7][8][9][10][11]
  • 1H NMR (400 MHz, CDCl3):

    • Pyrazole C5-H: Singlet, typically

      
       7.8 – 8.2 ppm.[1][2] (Distinctive aromatic proton).[5]
      
    • Cyclobutyl Methine (N-CH): Multiplet,

      
       4.5 – 5.0 ppm.[2]
      
    • C3-Methyl: Singlet,

      
       2.3 – 2.5 ppm.[1][2]
      
    • Cyclobutyl CH2: Series of multiplets,

      
       1.8 – 2.6 ppm.[2]
      
  • NOESY (Nuclear Overhauser Effect Spectroscopy) - CRITICAL:

    • Target (1-Cyclobutyl-3-methyl): You should observe a NOE correlation between the Cyclobutyl Methine proton and the Pyrazole C5-H .[1] You should NOT see a correlation between the Cyclobutyl Methine and the Methyl group.[1]

    • Byproduct (1-Cyclobutyl-5-methyl): You would see a strong NOE correlation between the Cyclobutyl Methine proton and the C5-Methyl group .[1]

Mass Spectrometry[5][7][12]
  • LC-MS (ESI+): m/z = 176.1 [M+H]+.

Process Workflow Diagram

WorkflowStartStart: Cyclobutylhydrazine HCl+ 2-(Ethoxymethylene)-3-oxobutanenitrileStep1Dissolve in EtOH(Maintain slightly acidic pH)Start->Step1Step2Reflux (78°C)4-6 HoursStep1->Step2CyclizationStep3Concentrate & Neutralize(Sat. NaHCO3)Step2->Step3WorkupStep4Extraction (EtOAc)& Drying (Na2SO4)Step3->Step4Step5Flash Chromatography(Hex/EtOAc Gradient)Step4->Step5PurificationQCQC: NOESY NMRConfirm 1,3-RegiochemistryStep5->QCEndFinal Product:1-Cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrileQC->EndPass

Caption: Step-by-step workflow for the synthesis and purification of the target pyrazole.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete cyclization or hydrolysis of starting material.[1]Ensure anhydrous ethanol is used.[2] Increase reflux time. Verify purity of the ethoxymethylene reagent.[1]
Wrong Regioisomer (5-Methyl) Reaction pH too basic or use of free hydrazine.Use Hydrazine Hydrochloride salt.[2] Do not add Et3N until workup. Lower reaction temperature to RT initially.
Oiling out during workup Product is lipophilic.[2]Use a mixture of EtOAc/DCM for extraction. Ensure complete removal of acetic acid/ethanol residues.[2]

References

  • Regioselective Synthesis of Pyrazoles

    • Deng, X., & Mani, N. S. (2008).[2][6] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry.

    • Source:

  • Hydrazine Hydrochloride Effect on Regioselectivity

    • Rosa, F. A., et al. (2023).[2] Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega.[2]

    • Key Insight: "When using arylhydrazine hydrochlorides, synthesis of the 1,3-regioisomer was achieved...[2][7] while the corresponding free hydrazine led exclusively to the 1,5-regioisomer."[1][7]

    • Source:

  • General Pyrazole Synthesis Protocols

    • BenchChem Application Notes.[2][3] One-Pot Synthesis of Methyl 3-Amino-1H-pyrazole-4-carboxylate.

    • Source:

Application Note: Regioselective Synthesis of 5-Amino-1H-Pyrazole-4-Carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Procedure for Cyclization of Ethoxymethylene Malononitrile with Hydrazines Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Abstract & Strategic Relevance

The cyclization of ethoxymethylene malononitrile (EMMN) with hydrazines is a cornerstone reaction in medicinal chemistry, yielding 5-amino-1H-pyrazole-4-carbonitriles . These scaffolds are critical pharmacophores in the synthesis of fused heterocyclic systems, including pyrazolo[1,5-a]pyrimidines (kinase inhibitors) and fipronil-class agrochemicals (GABA-gated chloride channel blockers).

This guide provides a high-fidelity protocol for this transformation, emphasizing mechanistic control to avoid common side reactions such as dimerization or incomplete cyclization. We prioritize the ethanol reflux method for its scalability, atom economy, and self-validating workup characteristics.

Chemical Basis & Mechanistic Insight

The Reaction Pathway

The transformation proceeds via a nucleophilic vinylic substitution (SNV) followed by an intramolecular nucleophilic attack . Unlike simple Michael additions, the presence of the ethoxy leaving group drives the equilibrium forward, making the reaction irreversible under reflux conditions.

Key Mechanistic Stages:

  • Addition-Elimination: The terminal nitrogen of the hydrazine attacks the

    
    -carbon of EMMN, displacing ethanol to form an intermediate hydrazinomethylene malononitrile .
    
  • Intramolecular Cyclization: The internal nitrogen attacks one of the nitrile groups (5-exo-dig cyclization).

  • Tautomerization: The resulting imine tautomerizes to the stable aromatic 5-aminopyrazole.

Visualization: Reaction Mechanism (DOT)

ReactionMechanism Substrate Ethoxymethylene Malononitrile (EMMN) Intermediate1 Intermediate A: Hydrazinomethylene Substrate->Intermediate1 Nucleophilic Attack (-EtOH) Hydrazine Hydrazine (R-NHNH2) Hydrazine->Intermediate1 Transition Transition State: 5-exo-dig Cyclization Intermediate1->Transition Intramolecular N-Attack on CN Byproduct Byproduct: Ethanol Intermediate1->Byproduct Product Product: 5-Amino-pyrazole- 4-carbonitrile Transition->Product Tautomerization (Aromatization)

Figure 1: Mechanistic pathway for the conversion of EMMN to aminopyrazoles.[1][2] The displacement of ethanol is the driving force for the initial adduct formation.

Experimental Protocol: The "Standard" Ethanol Reflux

Objective: Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile. Scale: 10 mmol (adaptable).

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[1][3]AmountRole
Ethoxymethylene malononitrile 122.121.01.22 gElectrophile
Phenylhydrazine 108.141.01.08 gNucleophile
Ethanol (Absolute) 46.07Solvent20 mLSolvent
Triethylamine (Optional) 101.190.1Cat.Base Catalyst
Step-by-Step Methodology

Step 1: Reactant Assembly

  • In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.22 g (10 mmol) of EMMN in 15 mL of absolute ethanol .

  • Observation Check: The solution should be clear to pale yellow.

Step 2: Nucleophile Addition

  • Add 1.08 g (10 mmol) of phenylhydrazine dropwise over 5 minutes.

  • Exotherm Check: A mild exotherm may occur. If the temperature rises >10°C, cool in an ice bath.

  • Rinse the addition funnel/syringe with the remaining 5 mL of ethanol .

Step 3: Reflux & Monitoring

  • Attach a reflux condenser and heat the mixture to boiling (approx. 78°C).

  • Maintain reflux for 2–4 hours .[3]

  • TLC Checkpoint: Monitor using Hexane:Ethyl Acetate (6:4).

    • Starting Material (EMMN): Rf ~ 0.6 (Disappears).

    • Product: Rf ~ 0.3 (Appears as a distinct spot, often UV active and iodine stainable).

Step 4: Workup (Precipitation)

  • Cool the reaction mixture to room temperature (RT).

  • Self-Validating Step: In most cases, the product will crystallize directly upon cooling.

  • If no precipitate forms, reduce solvent volume by 50% under vacuum and cool to 0°C.

Step 5: Purification

  • Filter the solid using a Büchner funnel.

  • Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted hydrazine.

  • Recrystallize from Ethanol/DMF (9:1) if high purity (>99%) is required for biological assays.

Visualization: Experimental Workflow (DOT)

Workflow Start Start: Dissolve EMMN in EtOH Add Add Hydrazine (Dropwise, RT) Start->Add Reflux Reflux (78°C) 2-4 Hours Add->Reflux Check TLC Check: SM Disappeared? Reflux->Check Check->Reflux No Cool Cool to RT (Induce Crystallization) Check->Cool Yes Filter Filtration & Wash (Cold EtOH) Cool->Filter Dry Final Product: Solid Aminopyrazole Filter->Dry

Figure 2: Operational workflow for the synthesis, ensuring complete conversion before workup.

Data Analysis & Characterization

Expected Spectroscopic Signatures

Successful synthesis is validated by the appearance of specific functional group signals.

TechniqueDiagnostic SignalAssignment
FT-IR 3400–3100 cm⁻¹Doublet for primary amine (-NH₂)
FT-IR 2210–2230 cm⁻¹Sharp band for Nitrile (-C≡N)
¹H NMR

7.5–8.0 ppm (s, 1H)
Pyrazole C3-H proton
¹H NMR

4.5–6.5 ppm (bs, 2H)
Amine (-NH₂), D₂O exchangeable
MS (ESI) [M+H]⁺Matches calculated mass
Substrate Scope & Yields

The reaction is robust across various hydrazine derivatives.[4]

Hydrazine SubstrateProductTypical YieldRef
Hydrazine Hydrate5-amino-1H-pyrazole-4-CN85–92%[1, 2]
Phenylhydrazine5-amino-1-phenyl-pyrazole-4-CN80–90%[1, 3]
4-Chlorophenylhydrazine5-amino-1-(4-Cl-Ph)-pyrazole-4-CN88–95%[4]
Methylhydrazine5-amino-1-methyl-pyrazole-4-CN75–85%[2]

Troubleshooting & Optimization

Common Issues
  • Oiling Out: If the product forms an oil upon cooling, reheat to dissolve and add water dropwise until turbidity persists, then cool slowly.

  • Incomplete Reaction: If SM persists after 4 hours, add 0.1 eq of Triethylamine or Piperidine . The base facilitates the initial nucleophilic attack.

  • Regioselectivity (Substituted Hydrazines): With aryl hydrazines, the 5-amino-1-aryl isomer is the exclusive product due to steric and electronic direction. However, with alkyl hydrazines, minor amounts of the 3-amino isomer may form. Verification by NOE (Nuclear Overhauser Effect) NMR is recommended for new derivatives.

Safety Considerations
  • Hydrazine Toxicity: Hydrazines are potent hepatotoxins and suspected carcinogens. Always handle in a fume hood.

  • Waste Disposal: Quench unreacted hydrazine with bleach (sodium hypochlorite) solution before disposal to convert it to nitrogen gas.

References

  • Kumari, P., et al. (2023). "Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile in ethanol as a solvent." Synthetic Communications.

  • Nagahara, K., et al. (1976). "Reaction of ethoxymethylenemalononitrile with hydrazine hydrate." Chemical and Pharmaceutical Bulletin.

  • Zvilichovsky, G., & David, M. (1983).[5] "The reaction of phenylmalononitrile with hydrazine." Journal of the Chemical Society, Perkin Transactions 1.

  • Al-Mousawi, S. M., et al. (2008). "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines." Molecules.

  • Beilstein Journals. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry.

Sources

Application Note: Strategic Utilization of 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrile in JAK Inhibitor Synthesis

[1]

Executive Summary

The pyrazole-4-carbonitrile motif is a critical pharmacophore in the design of ATP-competitive kinase inhibitors, particularly for the Janus Kinase (JAK) family.[1] 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrile represents a "privileged structure" due to the metabolic stability of the cyclobutyl group and the versatility of the nitrile moiety.[1]

This guide details the application of this intermediate in synthesizing JAK1/JAK2 selective inhibitors.[2] The primary focus is on two critical synthetic transformations:

  • Controlled Hydrolysis: Converting the nitrile "mask" into the bioactive primary carboxamide (a key hydrogen-bond donor for the kinase hinge region).[1]

  • C-H Activation: Utilizing the electronic properties of the pyrazole ring to facilitate direct C5-arylation, streamlining the synthesis of biaryl cores.

Chemical Profile & Material Specifications[1][3][4][5][6]

PropertySpecification
Compound Name 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrile
CAS Number 1864712-20-8
Molecular Formula C₉H₁₁N₃
Molecular Weight 161.21 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water
Key Functionality Nitrile (C4 position), C-H bond (C5 position), Cyclobutyl (N1 position)

Mechanistic Insight: The "Hinge Binder" Strategy

In the context of JAK inhibitors (e.g., Ruxolitinib, Baricitinib), the inhibitor must occupy the ATP-binding pocket. The pyrazole-4-carboxamide motif is a proven bioisostere that forms a bidentate hydrogen bond network with the hinge region of the kinase domain (specifically residues like Glu966 in JAK1).[1]

Why use the Nitrile Intermediate?

  • Synthetic Durability: The nitrile group is robust against harsh coupling conditions (e.g., Suzuki-Miyaura, SNAr) that might degrade a primary amide.[1]

  • Late-Stage Diversification: The nitrile can be converted to an amide, amine, or heterocycle late in the synthesis, allowing for SAR (Structure-Activity Relationship) tuning.[1]

Experimental Protocols

Protocol A: Controlled Hydrolysis to the Carboxamide

Objective: To convert the C4-nitrile into a primary amide without hydrolyzing the amide further to the carboxylic acid.[1]

Reagents:

  • Starting Material: 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrile (1.0 eq)[1]

  • Reagent: 30% Hydrogen Peroxide (H₂O₂), 4.0 eq[1]

  • Base: Potassium Carbonate (K₂CO₃), 0.5 eq (or NaOH 1.0M)[1]

  • Solvent: DMSO / Ethanol (1:1 v/v)[1]

Step-by-Step Methodology:

  • Setup: Charge a 100 mL round-bottom flask with the pyrazole intermediate (1.0 g, 6.2 mmol) and DMSO/Ethanol (10 mL). Stir until fully dissolved.

  • Addition: Cool the solution to 0°C in an ice bath. Add K₂CO₃ (0.43 g, 3.1 mmol).

  • Oxidation: Dropwise add 30% H₂O₂ (2.8 mL) over 10 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by HPLC (Target: Disappearance of Nitrile peak).

  • Quench: Quench with saturated sodium thiosulfate solution (10 mL) to neutralize excess peroxide.

  • Isolation: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Heptane if necessary.

Self-Validating Check:

  • IR Spectroscopy: Disappearance of the sharp -CN stretch at ~2220 cm⁻¹ and appearance of amide -NH doublet at ~3400 cm⁻¹.[1]

Protocol B: Palladium-Catalyzed C-H Arylation (C5 Coupling)

Objective: To couple the pyrazole core directly to a heteroaryl halide (e.g., a chloropyrimidine) without pre-functionalizing the pyrazole with boron or tin.

Reagents:

  • Substrate: 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrile[1][3][4][5]

  • Coupling Partner: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (or similar JAK scaffold)[1]

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Ligand: P(t-Bu)₃ or XPhos (10 mol%)[1]

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 eq)[1]

  • Solvent: 1,4-Dioxane (Anhydrous)[1]

Workflow:

  • Inertion: Purge reaction vessel with Argon for 15 minutes.

  • Loading: Add pyrazole substrate (1.0 eq), heteroaryl chloride (1.2 eq), Pd catalyst, ligand, and base.

  • Solvation: Add degassed 1,4-Dioxane (0.2 M concentration).

  • Activation: Heat to 100–110°C for 12–16 hours.

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate filtrate.

  • Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).

Quality Control: HPLC Method

Ensure the intermediate meets the purity standards (>98%) required for pharmaceutical synthesis.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Aromatic) and 220 nm (Amide/Nitrile)
Retention Time Nitrile (~6.5 min) vs. Amide (~4.2 min) - Amide is more polar

Visualization of Synthetic Logic

The following diagrams illustrate the strategic placement of this intermediate in the drug development pipeline.

Diagram 1: Synthetic Pathway (Nitrile to Bioactive Core)[1]

JAK_Synthesiscluster_legendReaction LogicStart1-Cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrile(The Intermediate)Step1C-H Arylation(Pd-Catalyzed)Start->Step1+ Heteroaryl HalideCoupledBiaryl NitrileIntermediateStep1->CoupledStep2Controlled Hydrolysis(H2O2 / Base)Coupled->Step2FinalJAK Inhibitor API(Carboxamide Hinge Binder)Step2->FinalBioactivation

Caption: Transformation of the nitrile intermediate into a bioactive JAK inhibitor via C-H activation and hydrolysis.

Diagram 2: Quality Control Workflow

QC_WorkflowSampleCrude Reaction MixturePrepSample Prep:Dilute in MeCN/H2OSample->PrepHPLCHPLC Analysis(C18, Gradient Elution)Prep->HPLCDecisionPurity CheckHPLC->DecisionPassProceed to CrystallizationDecision->Pass>98%FailReprocess / ColumnDecision->Fail<98%

Caption: Standardized QC workflow for validating the purity of the pyrazole intermediate.

Safety & Handling

  • Nitrile Hazards: While less toxic than simple aliphatic nitriles, this compound should be treated as a potential metabolic source of cyanide. Use in a well-ventilated fume hood.[1]

  • Peroxide Risks: In Protocol A, mixing DMSO and H₂O₂ can be hazardous if not temperature-controlled.[1] Always cool the reaction before addition.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

References

  • Pfizer Inc. (2020).[6][7] Process for the preparation of JAK inhibitors. Patent WO2020261041A1. Retrieved from .[1]

  • ChemicalBook. (2024). Synthesis and Application of Abrocitinib and Related Intermediates. Retrieved from .[1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrile. Retrieved from .[1]

  • MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles. Molecules, 29(1), 123.[1][8] Retrieved from .[1]

  • Journal of Medicinal Chemistry. (2017). Discovery of Highly Ligand Efficient JAK1 Selective Inhibitors. J. Med.[2] Chem., 60(23), 9676–9690.[1][2] Retrieved from .[1]

Strategic Synthesis of Pyrazole-4-Carboxylic Acid: Detailed Protocols for the Hydrolysis of Pyrazole-4-Carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Medicinal and Process Chemists

Abstract

Pyrazole-4-carboxylic acid is a highly valuable heterocyclic building block in modern drug discovery, forming the core scaffold of numerous therapeutic agents.[1][2] Its synthesis via the hydrolysis of the corresponding pyrazole-4-carbonitrile is a fundamental and widely employed transformation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the mechanistic principles and offering robust, field-proven protocols for both acidic and basic hydrolysis of pyrazole-4-carbonitrile. Causality behind experimental choices, self-validating protocol design, and rigorous safety procedures are emphasized to ensure reliable, safe, and scalable synthesis.

Introduction: The Central Role of Pyrazole Scaffolds in Drug Design

The pyrazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and versatile biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] Pyrazole-4-carboxylic acid, in particular, serves as a critical synthon for elaborating more complex molecular architectures, enabling chemists to modulate the physicochemical and pharmacological properties of lead compounds.

The conversion of a stable and readily accessible carbonitrile precursor to the target carboxylic acid is a cornerstone of synthetic strategy. This application note provides two primary, validated methodologies for this transformation, addressing the distinct mechanistic pathways and practical considerations of acid- and base-mediated hydrolysis.

Mechanistic Underpinnings of Nitrile Hydrolysis

The hydrolysis of a nitrile to a carboxylic acid is a two-stage process, proceeding through an amide intermediate.[5] The choice between acidic or basic conditions dictates the specific mechanism of nucleophilic attack on the electrophilic nitrile carbon and the nature of the final product before work-up.[6]

Acid-Catalyzed Hydrolysis Pathway

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This crucial step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[6][7] A series of proton transfers leads to the formation of an amide intermediate, which is then further hydrolyzed under the acidic conditions to the final carboxylic acid and an ammonium salt.[5][8] The final deprotonation of the carbonyl by ammonia is essentially irreversible and drives the reaction to completion.[6]

Acid_Hydrolysis_Mechanism cluster_stage1 Stage 1: Nitrile to Amide cluster_stage2 Stage 2: Amide to Carboxylic Acid Nitrile Pyrazole-C≡N Protonated_Nitrile Pyrazole-C≡N⁺-H Nitrile->Protonated_Nitrile + H⁺ Water_Attack H₂O Attack Tetrahedral_Intermediate_1 [Pyrazole-C(OH₂⁺)=NH] Water_Attack->Tetrahedral_Intermediate_1 Proton_Transfer_1 Proton Transfer Tetrahedral_Intermediate_1->Proton_Transfer_1 Imidic_Acid Pyrazole-C(OH)=NH (Imidic Acid) Proton_Transfer_1->Imidic_Acid Tautomerization Tautomerization Imidic_Acid->Tautomerization Amide Pyrazole-C(=O)NH₂ (Amide) Tautomerization->Amide Protonated_Amide [Pyrazole-C(=O⁺H)NH₂] Amide->Protonated_Amide + H⁺ Water_Attack_2 H₂O Attack Protonated_Amide->Water_Attack_2 Tetrahedral_Intermediate_2 [Pyrazole-C(OH)(OH₂⁺)NH₂] Water_Attack_2->Tetrahedral_Intermediate_2 Proton_Transfer_2 Proton Transfer Tetrahedral_Intermediate_2->Proton_Transfer_2 Protonated_Amine_Intermediate [Pyrazole-C(OH)₂(NH₃⁺)] Proton_Transfer_2->Protonated_Amine_Intermediate Elimination Elimination of NH₃ Protonated_Amine_Intermediate->Elimination Protonated_Acid [Pyrazole-C(=O⁺H)OH] Elimination->Protonated_Acid Final_Acid Pyrazole-COOH Protonated_Acid->Final_Acid - H⁺

Figure 1: Mechanism of Acid-Catalyzed Nitrile Hydrolysis.

Base-Catalyzed Hydrolysis Pathway

In a basic medium, the potent hydroxide ion (OH⁻) acts as the nucleophile, directly attacking the nitrile carbon without prior activation.[8] This forms a negatively charged intermediate that is subsequently protonated by water to yield an imidic acid, which tautomerizes to the amide.[5] The amide is then further hydrolyzed: hydroxide attacks the carbonyl carbon, leading to a tetrahedral intermediate that expels an amide anion (NH₂⁻), a very poor leaving group. This step is typically the rate-determining step and requires harsh conditions like high temperatures.[6] The resulting carboxylate is deprotonated by the strong base, and the liberated ammonia is evolved as a gas. A final acidification step during work-up is required to furnish the desired carboxylic acid.[9]

Basic_Hydrolysis_Mechanism cluster_stage1 Stage 1: Nitrile to Amide cluster_stage2 Stage 2: Amide to Carboxylate Nitrile Pyrazole-C≡N OH_Attack_1 OH⁻ Attack Nitrile->OH_Attack_1 Anionic_Intermediate_1 [Pyrazole-C(O⁻)=N⁻] OH_Attack_1->Anionic_Intermediate_1 Protonation_1 Protonation (H₂O) Anionic_Intermediate_1->Protonation_1 Imidic_Acid Pyrazole-C(OH)=NH Protonation_1->Imidic_Acid Tautomerization Tautomerization Imidic_Acid->Tautomerization Amide Pyrazole-C(=O)NH₂ Tautomerization->Amide OH_Attack_2 OH⁻ Attack Amide->OH_Attack_2 Tetrahedral_Intermediate [Pyrazole-C(O⁻)(OH)NH₂] OH_Attack_2->Tetrahedral_Intermediate Elimination Elimination of NH₂⁻ Tetrahedral_Intermediate->Elimination Carboxylic_Acid Pyrazole-COOH Elimination->Carboxylic_Acid Deprotonation Deprotonation Carboxylic_Acid->Deprotonation + OH⁻ Carboxylate Pyrazole-COO⁻ Deprotonation->Carboxylate

Figure 2: Mechanism of Base-Catalyzed Nitrile Hydrolysis.

Critical Safety Protocols: Handling Cyanide-Containing Reagents

WARNING: Pyrazole-4-carbonitrile contains a cyanide group. Cyanides are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[10][11] The reaction of any cyanide-containing compound with acid will generate highly toxic and flammable hydrogen cyanide (HCN) gas.[12][13]

Mandatory Safety Procedures:

  • Engineering Controls: All manipulations involving pyrazole-4-carbonitrile, especially the setup of the acidic hydrolysis reaction, MUST be performed in a certified, properly functioning chemical fume hood.[13][14]

  • Personal Protective Equipment (PPE): Standard laboratory attire (closed-toe shoes, long pants, lab coat) is required. Wear chemical splash goggles and a face shield. Double-gloving with nitrile gloves is mandatory.[10][14]

  • Designated Area: Establish a designated area for cyanide work, clearly marked with warning signs.[13]

  • Incompatible Chemicals: Store cyanide compounds away from acids and strong oxidizing agents.[11][12]

  • Emergency Preparedness: Ensure an emergency shower and eyewash station are immediately accessible. Never work alone when handling cyanides.[11][13]

  • Waste Disposal: All cyanide-contaminated waste (solid and liquid) must be disposed of as P-listed hazardous waste according to institutional guidelines. Decontaminate glassware first with a pH 10 buffer solution, followed by a 10% bleach solution, all within the fume hood.[11][14]

Experimental Guide: Protocols and Workflows

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol is often preferred for its straightforward work-up, directly yielding the carboxylic acid.

Table 1: Reagents and Conditions for Acid-Catalyzed Hydrolysis

Reagent/ParameterQuantity/ValueRationale
Pyrazole-4-carbonitrile1.0 eqStarting material. Ensure purity by NMR or LCMS.
Sulfuric Acid (Conc.)5-10 volumes (e.g., 5-10 mL per gram of nitrile)Acts as both solvent and catalyst. A large excess drives the reaction.
Water5-10 volumesThe nucleophile for the hydrolysis. Added carefully to the acid.
Reaction Temperature100-120 °C (Reflux)Provides the necessary activation energy for both hydrolysis steps.
Reaction Time4-24 hoursMonitor by TLC or LCMS until starting material is consumed.

Step-by-Step Procedure:

  • Reaction Setup: In a certified chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add pyrazole-4-carbonitrile (1.0 eq). In a separate beaker, carefully and slowly add concentrated sulfuric acid (5-10 vol) to an equal volume of deionized water with cooling in an ice bath. Caution: Highly exothermic. Once cooled, add the dilute acid solution to the reaction flask.

  • Heating: Heat the reaction mixture to reflux (100-120 °C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 10% MeOH/DCM) or LCMS. The reaction is complete upon the disappearance of the starting material spot/peak.

  • Work-up and Isolation:

    • Allow the mixture to cool to room temperature, then carefully pour it over crushed ice in a large beaker. This will often precipitate the product.

    • Adjust the pH of the cold slurry to ~2-3 with a saturated aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). Monitor the pH carefully.

    • If a precipitate has formed, collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water and dry under vacuum.

    • If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, 3x volumes).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure pyrazole-4-carboxylic acid.

Acid_Workflow Setup 1. Setup Flask & Condenser in Fume Hood Add_Reagents 2. Add Pyrazole-4-CN & Dilute H₂SO₄ Setup->Add_Reagents Reflux 3. Heat to Reflux (100-120°C) Add_Reagents->Reflux Monitor 4. Monitor by TLC/LCMS Reflux->Monitor Monitor->Reflux Incomplete? Cooldown 5. Cool to RT & Quench on Ice Monitor->Cooldown Complete? Neutralize 6. Adjust pH to 2-3 Cooldown->Neutralize Isolate 7. Isolate Product: Filter Precipitate OR Extract with EtOAc Neutralize->Isolate Purify 8. Purify by Recrystallization Isolate->Purify Final_Product Pure Pyrazole-4-COOH Purify->Final_Product

Figure 3: Workflow for Acid-Catalyzed Hydrolysis.

Protocol 2: Base-Catalyzed Hydrolysis

This protocol is useful for substrates that may be sensitive to strong acid but requires an additional acidification step during work-up.

Table 2: Reagents and Conditions for Base-Catalyzed Hydrolysis

Reagent/ParameterQuantity/ValueRationale
Pyrazole-4-carbonitrile1.0 eqStarting material.
Sodium Hydroxide (NaOH)3-5 eqBoth the nucleophile (catalytically) and reagent to drive the equilibrium. A large excess is required.
SolventWater or Ethylene GlycolWater is common, but higher-boiling solvents like ethylene glycol can be used for difficult substrates.
Reaction Temperature100-160 °C (Reflux)Harsh conditions are often necessary to hydrolyze the intermediate amide.[6]
Reaction Time6-48 hoursMonitor for completion. Base-catalyzed hydrolysis can be slower than the acidic route.

Step-by-Step Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Add pyrazole-4-carbonitrile (1.0 eq), sodium hydroxide pellets (3-5 eq), and the chosen solvent (e.g., water).

  • Heating: Heat the mixture to reflux and maintain it for the required time. Monitor the evolution of ammonia gas (use wet pH paper to test vapors at the condenser outlet; it should turn basic).

  • Monitoring: Monitor the reaction by TLC or LCMS. The product will be the carboxylate salt, which will have a different Rƒ from the final acid.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then further in an ice bath.

    • Slowly and carefully acidify the solution with concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) until the pH is ~2-3. Caution: Exothermic reaction.

    • The pyrazole-4-carboxylic acid should precipitate out of the cold aqueous solution.

    • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold, dilute HCl (pH ~3) and then with cold water to remove inorganic salts.

    • Dry the product under vacuum.

  • Purification: If necessary, recrystallize the crude solid from a suitable solvent.

Base_Workflow Setup 1. Setup Flask & Condenser in Fume Hood Add_Reagents 2. Add Pyrazole-4-CN, NaOH & Solvent Setup->Add_Reagents Reflux 3. Heat to Reflux (100-160°C) Add_Reagents->Reflux Monitor 4. Monitor by TLC/LCMS Reflux->Monitor Monitor->Reflux Incomplete? Cooldown 5. Cool Reaction in Ice Bath Monitor->Cooldown Complete? Acidify 6. Acidify with HCl to pH 2-3 Cooldown->Acidify Isolate 7. Filter Precipitated Product Acidify->Isolate Wash_Dry 8. Wash with Cold Water & Dry Isolate->Wash_Dry Final_Product Pure Pyrazole-4-COOH Wash_Dry->Final_Product

Figure 4: Workflow for Base-Catalyzed Hydrolysis.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature; deactivated catalyst (acid/base).Increase reaction time. Ensure the temperature is at the desired reflux. For basic hydrolysis, consider a higher boiling solvent like ethylene glycol. Add more acid/base if necessary.
Low Yield Product loss during work-up (e.g., product is water-soluble); incomplete precipitation.During basic work-up, ensure pH is low enough for full precipitation. For acidic work-up, perform multiple extractions. Saturate the aqueous layer with NaCl to reduce product solubility.
Formation of Amide Byproduct Insufficiently harsh conditions to hydrolyze the intermediate amide.Increase reaction time, temperature, or concentration of the acid/base.[6]
Purification Issues Presence of inorganic salts from work-up.Wash the crude solid thoroughly with cold water before recrystallization.

Conclusion

The hydrolysis of pyrazole-4-carbonitrile is a robust and reliable method for producing pyrazole-4-carboxylic acid, a vital intermediate in pharmaceutical research. Both acidic and basic protocols offer viable pathways, with the choice depending on substrate compatibility and desired work-up conditions. By understanding the underlying mechanisms and adhering strictly to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and safely synthesize this important building block for their discovery programs.

References

  • CADs: Nitrile Hydrolysis Mechanisms – Acidic and Basic Hydrolysis Mechanisms. (2024). YouTube. [Link]

  • Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. [Link]

  • Anonymous. (n.d.). 7.8 Reactions of Nitriles. KPU Pressbooks. [Link]

  • Chemistry Steps. (2021). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]

  • ResearchGate. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

  • Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Safe Work Australia. [Link]

  • University of Illinois Division of Research Safety. (2014). Cyanides. University of Illinois Division of Research Safety. [Link]

  • University College London Safety Services. (2021). Cyanide Compounds. UCL Safety Services. [Link]

  • Dartmouth Environmental Health and Safety. (n.d.). Cyanide Salts. Dartmouth College. [Link]

  • LSU Health Shreveport. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. LSU Health Shreveport. [Link]

  • ResearchGate. (2017). Synthesis and Antimicrobial Activity of Pyrazole-4-carboxylic Acid Hydrazides and N-(4-Pyrazoyl)hydrazones of Aromatic and Heteroaromatic Aldehydes. ResearchGate. [Link]

  • SID. (2017). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. [Link]

  • MDPI. (2024). Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation. MDPI. [Link]

  • Bentham Science. (2021). Synthesis of Pyrazole-Carboxamides and Pyrazole-Carboxylic Acids Derivatives: Simple Methods to Access Powerful Building Blocks. Bentham Science. [Link]

  • PMC. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PubMed Central. [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]

  • ResearchGate. (2025). (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. [Link]

  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

  • Google Patents. (n.d.). CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

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Application Note: Reduction of 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrile to (1-Cyclobutyl-3-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the reduction of 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrile (Compound 1 ) to its corresponding primary amine, (1-Cyclobutyl-3-methyl-1H-pyrazol-4-yl)methanamine (Compound 2 ).

This transformation is a critical step in the synthesis of Janus Kinase (JAK) inhibitors and other immunomodulatory drugs containing the pyrazole pharmacophore. While standard nitrile reductions exist, the pyrazole ring's basicity and the potential for secondary amine formation (dimerization) present specific challenges. This guide prioritizes Cobalt(II) Chloride / Sodium Borohydride as the method of choice for laboratory to pilot-scale purity, while providing Raney Nickel Hydrogenation for industrial scale-up.

Reaction Scheme

ReactionScheme Substrate 1-Cyclobutyl-3-methyl- 1H-pyrazole-4-carbonitrile (C9H11N3) Product (1-Cyclobutyl-3-methyl- 1H-pyrazol-4-yl)methanamine (C9H15N3) Substrate->Product Reagents Method A: CoCl2·6H2O / NaBH4 Method B: H2 / Raney Ni / NH3

Figure 1: General reaction scheme for the reduction of the nitrile moiety.

Strategic Analysis of Reduction Methods

The reduction of pyrazole-4-carbonitriles requires careful selection of reagents to avoid over-reduction of the heteroaromatic ring or formation of secondary amine dimers.

FeatureMethod A: CoCl₂ / NaBH₄ Method B: Raney Ni / H₂ Method C: LiAlH₄
Primary Utility High Purity / Lab Scale Industrial Scale-Up Bench Standard
Selectivity Excellent (Chemospecific)Good (Requires NH₃)Moderate (Strong reductant)
Safety Profile Moderate (H₂ evolution)Low (Pyrophoric catalyst)Low (Water reactive)
Equipment Standard GlasswareHydrogenation VesselStandard Glassware
Dimer Formation NegligiblePossible (if NH₃ low)Possible
Recommendation Preferred Alternative Benchmark

Protocol A: Cobalt(II) Chloride / Sodium Borohydride (Preferred)[2]

This method generates "Cobalt Boride" (in situ), a potent heterogeneous catalyst that functions under mild conditions. It is superior for this substrate because it minimizes the formation of the secondary amine dimer, a common impurity in nitrile reductions.

Materials & Reagents
  • Substrate: 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrile (1.0 equiv)

  • Catalyst Precursor: Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) (0.5 – 1.0 equiv)

  • Reductant: Sodium borohydride (NaBH₄) (5.0 – 7.0 equiv)

  • Solvent: Methanol (MeOH) (anhydrous preferred)

  • Quench: 3N HCl, Ammonium Hydroxide (28% NH₄OH)

Step-by-Step Procedure
  • Setup: In a clean 3-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and addition funnel, dissolve 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrile (10 mmol) in Methanol (50 mL).

  • Catalyst Addition: Add CoCl₂·6H₂O (5 mmol, 1.19 g) to the solution. The solution will turn a deep purple/pink color. Cool the mixture to 0°C using an ice bath.

  • Reduction (Exothermic):

    • Critical Step: Slowly add NaBH₄ (50 mmol, 1.89 g) portion-wise over 30–45 minutes.

    • Observation: A vigorous evolution of hydrogen gas will occur, and a black precipitate (Cobalt Boride) will form immediately. The mixture will turn black.

    • Temperature Control: Maintain internal temperature < 20°C during addition.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (DCM/MeOH/NH₄OH 90:9:1) or LCMS.

  • Quench & Workup:

    • Cool back to 0°C.

    • Add 3N HCl dropwise until gas evolution ceases and the black precipitate dissolves (pH ~2–3).

    • Stir for 15 minutes to destroy amine-borane complexes.

    • Basify with concentrated NH₄OH to pH > 10.

    • Filter off insoluble cobalt salts through a Celite pad; rinse with MeOH.

    • Concentrate the filtrate to remove MeOH.

  • Extraction: Dilute the aqueous residue with water and extract with DCM (3 x 50 mL). Dry combined organics over Na₂SO₄, filter, and concentrate.[1]

Workflow Diagram

CoCl2Workup Start Reaction Mixture (Black Suspension) AcidQuench Add 3N HCl (pH < 3) Dissolves Co-Boride species Start->AcidQuench 0°C Basify Add NH4OH (pH > 10) Liberates free amine AcidQuench->Basify 15 min stir Filter Filter through Celite Remove Co salts Basify->Filter Extract Extract with DCM Concentrate Filter->Extract Final Crude Amine Product Extract->Final

Figure 2: Workup strategy for Cobalt Boride reduction to ensure removal of metal residues.

Protocol B: Raney Nickel Hydrogenation (Scalable)

For quantities >50g, catalytic hydrogenation is preferred to avoid stoichiometric boron waste. The addition of ammonia is mandatory to suppress the formation of the secondary amine (dimer) via the imine intermediate.

Materials & Reagents
  • Catalyst: Raney Nickel (Active slurry in water/ethanol) (~10–20 wt% loading).

  • Gas: Hydrogen (H₂) (50–100 psi).[2]

  • Solvent: Methanol saturated with Ammonia (7N NH₃ in MeOH).

Step-by-Step Procedure
  • Vessel Prep: Flush a hydrogenation vessel (Parr shaker or autoclave) with nitrogen.

  • Loading:

    • Add 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrile dissolved in 7N NH₃/MeOH.

    • Safety: Carefully add Raney Nickel catalyst under a blanket of nitrogen (Pyrophoric! Do not let it dry).

  • Hydrogenation:

    • Seal vessel and purge with N₂ (3x) then H₂ (3x).

    • Pressurize to 50 psi (3.5 bar) H₂.

    • Shake/Stir at Room Temperature for 6–12 hours.

  • Filtration:

    • Safety: Filter the mixture through a Celite pad under an inert atmosphere (Argon/Nitrogen). Do not pull air through the dry catalyst.

    • Wash the cake with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the amine.

Analytical Quality Control (QC)

Expected Data
  • Appearance: Colorless to pale yellow oil or low-melting solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.35 (s, 1H, Pyrazole-H5).
      
    • 
       4.65 (m, 1H, Cyclobutyl-CH).
      
    • 
       3.70 (s, 2H, -CH₂-NH₂).
      
    • 
       2.40 (m, 2H, Cyclobutyl).
      
    • 
       2.25 (s, 3H, Methyl).
      
    • 
       1.80 (m, 4H, Cyclobutyl).
      
    • 
       1.50 (br s, 2H, -NH₂, exchangeable).
      
  • Mass Spectrometry (ESI+):

    • Calc MW: 165.13

    • Observed [M+H]⁺: 166.1

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Borane-Amine complexationEnsure the acid quench (Step 5 in Protocol A) involves heating or sufficient time at low pH to break the B-N bond.
Dimer Impurity Secondary amine formationMethod A: Increase CoCl₂ loading. Method B: Increase NH₃ concentration in solvent.
Incomplete Reaction Catalyst poisoningPyrazoles can coordinate metals. Increase catalyst loading or temperature (up to 40°C).

References

  • Satoh, T., et al. (1969). "The selective reduction of nitriles to amines with cobalt chloride and sodium borohydride."[1][3] Tetrahedron Letters, 10(49), 4555-4558. Link

  • Heinzman, S. W., & Ganem, B. (1982). "Mechanism of sodium borohydride-cobaltous chloride reductions." Journal of the American Chemical Society, 104(25), 6801-6802. Link

  • Osby, J. O., et al. (1993). "Reduction of Nitriles to Primary Amines with Cobalt Boride." Organic Syntheses, Coll. Vol. 8, p.450. Link

  • Bagal, S. K., et al. (2015). "Synthesis of Pyrazole-Based JAK Inhibitors." Journal of Medicinal Chemistry.

Sources

High-Efficiency Suzuki-Miyaura Cross-Coupling of Halogenated Cyclobutyl Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-CP

Executive Summary & Scientific Rationale

The "Escape from Flatland" Imperative

In modern drug discovery, increasing the fraction of sp3-hybridized carbons (


) is a proven strategy to improve solubility and metabolic stability while reducing promiscuous binding. The 1-cyclobutyl-1H-pyrazole  motif represents a critical bioisostere for N-phenyl pyrazoles, offering a rigid, lipophilic, yet non-aromatic handle that retains the privileged kinase-inhibitory geometry of the pyrazole core without the "flatness" of a phenyl ring.
The Challenge

While standard Suzuki couplings are routine, halogenated cyclobutyl pyrazoles present specific challenges:

  • Nitrogen Coordination: Even when alkylated, the sp2-nitrogen (N2) retains significant Lewis basicity, capable of coordinating to Palladium (Pd) and arresting the catalytic cycle.

  • Steric Bulk: The cyclobutyl ring, while small, creates a "pucker" that can sterically impede the approach of the boronic acid during transmetalation, particularly if the coupling partner is ortho-substituted.

  • Protodeboronation: If using the pyrazole-boronate strategy, the electron-rich nature of the ring makes the C-B bond susceptible to hydrolytic cleavage (protodeboronation) under basic aqueous conditions.

This guide provides a robust, self-validating protocol optimized for the C4-functionalization of 1-cyclobutyl-halopyrazoles.

Critical Parameters & Mechanistic Insight

Catalyst Selection: The "Bulky Phosphine" Advantage

Standard catalysts like Pd(PPh3)4 are often insufficient due to poor stability and susceptibility to N-coordination. We utilize Buchwald Precatalysts (specifically XPhos or SPhos Pd G3) or Pd(dppf)Cl2 .

  • XPhos Pd G3: The bulky biaryl ligand (XPhos) creates a "protective shell" around the Pd center, preventing the pyrazole nitrogen from poisoning the catalyst while accelerating reductive elimination.

  • Pd(dppf)Cl2: The large bite angle of the dppf ligand facilitates the coupling of bulky substrates and is exceptionally robust against air/moisture.

Base & Solvent Matrix[1][2][3][4][5]
  • Base: K3PO4 (Tribasic Potassium Phosphate) is preferred over carbonates (Na2CO3). It provides sufficient basicity to activate the boronic acid without inducing rapid protodeboronation or side reactions with the cyclobutyl ring.

  • Solvent: 1,4-Dioxane/Water (4:1) . The water is non-negotiable; it is required to form the reactive hydroxo-palladium species and the boronate "ate" complex.

Experimental Workflow Visualization

The following diagram outlines the decision logic for optimizing the reaction conditions based on substrate availability.

SuzukiOptimization Start Start: Cyclobutyl Pyrazole Coupling CheckHalide Is the Pyrazole the Halide (Br/I)? Start->CheckHalide RouteA Route A: Pyrazole-Halide + Aryl-Boronic Acid CheckHalide->RouteA Yes RouteB Route B: Pyrazole-Boronate + Aryl-Halide CheckHalide->RouteB No (It's the Boronate) StericCheck Is Coupling Partner Sterically Hindered? RouteA->StericCheck CondA Standard Conditions: Pd(dppf)Cl2, K3PO4 Dioxane/H2O, 90°C Standard Proceed with Standard Protocol CondA->Standard CondB Stabilized Conditions (Prevent De-B): XPhos Pd G3, K3PO4 THF/H2O (Min water), 60°C RouteB->CondB CondB->Standard StericCheck->CondA No HighTemp Use High Temp (100°C) Switch to SPhos Pd G3 StericCheck->HighTemp Yes (Ortho-subs) HighTemp->Standard

Figure 1: Strategic decision tree for selecting reaction conditions based on the electronic and steric nature of the coupling partners.

Detailed Protocol: C4-Arylation of 1-Cyclobutyl-4-Bromopyrazole

This protocol describes the coupling of 4-bromo-1-cyclobutyl-1H-pyrazole with a generic aryl boronic acid .

Materials
  • Substrate: 4-bromo-1-cyclobutyl-1H-pyrazole (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%) OR XPhos Pd G3 (2-3 mol% for difficult cases)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed) and Water (degassed) in a 4:1 ratio.

Step-by-Step Methodology
  • Preparation of Reaction Vessel:

    • Oven-dry a 20 mL microwave vial or Schlenk tube.

    • Add a magnetic stir bar.[1]

    • Critical Step: Allow to cool under a stream of Argon or Nitrogen to remove atmospheric oxygen.

  • Reagent Addition (Solids):

    • Charge the vial with 4-bromo-1-cyclobutyl-1H-pyrazole (1.0 mmol, 201 mg).

    • Add the Aryl Boronic Acid (1.2 mmol).

    • Add K3PO4 (3.0 mmol, 636 mg).

    • Add the Catalyst (e.g., Pd(dppf)Cl2·CH2Cl2, 0.05 mmol, ~41 mg).

  • Solvent Addition & Degassing:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Argon (3 cycles).[2]

    • Via syringe, add degassed 1,4-Dioxane (4.0 mL) and degassed Water (1.0 mL).

    • Note: Degassing is best achieved by sparging the solvents with Argon for 15 minutes prior to addition.

  • Reaction:

    • Place the vial in a pre-heated oil bath or heating block at 90°C .

    • Stir vigorously (800-1000 rpm). The biphasic mixture requires high agitation for effective mass transfer.

    • Monitor by LC-MS at 2 hours. Most reactions are complete within 2-4 hours.

  • Workup (Scavenging):

    • Cool to room temperature.[2][1][3][4]

    • Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

    • Filter the biphasic mixture through a pad of Celite to remove Palladium black.

    • Separate layers.[2][1][3] Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).[5]

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.[2]

Quantitative Data Summary (Expected Ranges)
ParameterStandard Aryl Boronic AcidHeteroaryl Boronic Acid (e.g., Pyridine)Sterically Hindered Boronic Acid (Ortho-sub)
Catalyst Pd(dppf)Cl2XPhos Pd G3SPhos Pd G3
Temp/Time 90°C / 2h90°C / 4h100°C / 12h
Yield 85-95%70-85%50-70%
Main Byproduct Homocoupling (minor)ProtodeboronationUnreacted SM

Mechanism of Action

The success of this protocol relies on the specific interaction between the cyclobutyl group and the catalytic cycle.

CatalyticCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate TransMet Transmetalation (Base Activation) OxAdd->TransMet + Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 - Product Product Cyclobutyl-Pyrazole-Ar RedElim->Product Substrate Cyclobutyl-Pyrazole-Br Substrate->OxAdd Boronate Ar-B(OH)2 + OH- Boronate->TransMet

Figure 2: Catalytic cycle emphasizing the entry of the cyclobutyl-pyrazole substrate. The bulky ligand on Pd(0) prevents the pyrazole nitrogen from sequestering the catalyst.

Troubleshooting Guide
  • Low Conversion:

    • Cause: Catalyst poisoning by the pyrazole nitrogen.

    • Solution: Switch to XPhos Pd G3 . The steric bulk of XPhos prevents N-coordination.

  • Protodeboronation (Coupling partner loses Boron):

    • Cause: Reaction mixture is too basic or too hot.

    • Solution: Switch base to K2CO3 or CsF (anhydrous conditions) and reduce water content (use Dioxane/H2O 10:1).

  • Cyclobutyl Ring Opening:

    • Risk:[6] Rare, but possible under highly acidic workups or extreme temperatures (>140°C).

    • Solution: Keep reaction temperature <110°C and ensure workup is neutral/basic.

References

  • BenchChem. "Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis." BenchChem Protocols. Accessed Feb 25, 2026. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 129(11), 3358-3366. Link

  • Sigma-Aldrich. "Product Specification: 1-Cyclobutyl-1H-pyrazole-4-boronic acid pinacol ester." Sigma-Aldrich Catalog. Accessed Feb 25, 2026. Link

  • Hopkins, C. R., et al. (2010). "Synthesis and SAR of 1-alkyl-4-aryl-1H-pyrazoles as inhibitors of MAPKAPK-2 (MK-2)." Bioorganic & Medicinal Chemistry Letters, 20(19), 5695-5699.

Sources

microwave-assisted synthesis of N-alkyl pyrazole carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of N-Alkyl Pyrazole Carbonitriles

Executive Summary & Strategic Value

The pyrazole-4-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in Janus kinase (JAK) inhibitors, pesticidal agents, and anti-inflammatory drugs. Traditional thermal synthesis of N-alkyl derivatives often suffers from long reaction times (12–24 hours), harsh solvents (DMF/DMSO), and poor regioselectivity (N1 vs. N2 alkylation).

This guide details a microwave-assisted (MW) protocol that reduces reaction times to under 20 minutes while improving yield and purity. We focus on two distinct synthetic pathways:

  • De Novo Cyclocondensation: The "Green" route using alkyl hydrazines and ethoxymethylenemalononitrile.

  • Post-Synthetic N-Alkylation: Addressing the challenge of regioselectivity on the pyrazole core.

Mechanistic Pathways & Logic

To ensure scientific integrity, we must understand why microwave irradiation is superior here. Ethanol (the preferred solvent) has a high loss tangent (


 at 2.45 GHz), allowing for rapid dielectric heating. This superheating effect accelerates the nucleophilic attack of hydrazine on the 

-carbon of the nitrile precursor.
Workflow Visualization

The following diagram outlines the decision matrix for selecting the correct protocol based on starting material availability.

G Start Target: N-Alkyl Pyrazole Carbonitrile Check Starting Material Availability? Start->Check PathA Path A: De Novo Cyclization (Hydrazine + Enol Ether) Check->PathA Have Alkyl Hydrazine PathB Path B: Post-Synthetic Alkylation (Pyrazole Core + Alkyl Halide) Check->PathB Have Pyrazole Core MechA Mechanism: Michael Addition -> Elimination -> Cyclization PathA->MechA MechB Mechanism: SN2 Substitution (Regioselectivity Challenge) PathB->MechB Product Isolated Pure Product MechA->Product MechB->Product

Figure 1: Strategic decision tree for synthesis selection. Path A is preferred for regiocontrol; Path B is used for late-stage diversification.

Protocol A: De Novo Cyclocondensation (Primary Method)

This is the preferred method for generating 5-amino-1-alkyl-1H-pyrazole-4-carbonitriles with high regiochemical fidelity.

Reaction: Alkyl hydrazine + 2-(ethoxymethylene)malononitrile


 Product + EtOH
Materials
  • Reagent A: Alkyl hydrazine (e.g., Methyl hydrazine, Hydroxyethyl hydrazine). Note: Use hydrochloride salts if free base is unstable, adding 1 eq. NaOAc.

  • Reagent B: 2-(ethoxymethylene)malononitrile.

  • Solvent: Ethanol (Absolute).[1]

  • Equipment: Single-mode MW reactor (e.g., Biotage Initiator or Anton Paar Monowave).

Step-by-Step Protocol
  • Stoichiometry: In a 10 mL microwave vial, dissolve Reagent B (1.0 mmol) in Ethanol (3 mL).

  • Addition: Add Alkyl hydrazine (1.1 mmol) dropwise. Caution: Exothermic reaction.

  • Sealing: Cap the vial with a PTFE/Silicone septum.

  • Irradiation Parameters:

    • Temperature: 120 °C

    • Time: 10 minutes (Hold time)

    • Pressure Limit: 15 bar

    • Stirring: High (600 rpm) - critical for uniform heat distribution.

  • Workup: Cool to 50 °C using compressed air. Pour the reaction mixture into ice-cold water (10 mL).

  • Isolation: The product typically precipitates as a solid. Filter, wash with cold EtOH/Water (1:1), and dry.

Expert Insight: The reaction proceeds via an initial Michael addition of the hydrazine to the activated double bond, followed by elimination of ethanol and intramolecular cyclization. The microwave effect significantly lowers the activation energy for the ring closure step [1].

Protocol B: Regioselective N-Alkylation (Secondary Method)

Used when the pyrazole core is pre-formed, and specific alkyl chains need to be attached (e.g., library generation).

Challenge: Alkylation of 3-substituted pyrazoles yields a mixture of N1 and N2 isomers. Solution: MW irradiation does not inherently solve regioselectivity (which is steric/electronic controlled), but it allows for rapid screening of bases and solvents to optimize the ratio.

Step-by-Step Protocol
  • Setup: In a MW vial, suspend Pyrazole-4-carbonitrile (1.0 mmol), Alkyl Halide (1.2 mmol), and Cs₂CO₃ (1.5 mmol) in MeCN (3 mL).

  • Irradiation: Heat at 100 °C for 15 minutes .

  • Purification: This method requires column chromatography (Hexane/EtOAc) to separate regioisomers.

Regioselectivity Note: Use of Cs₂CO₃ often favors N1 alkylation due to the "Ceasium Effect" (coordination with the nitrogen lone pair), whereas NaH in THF may shift selectivity depending on the steric bulk of the C3 substituent [2].

Mechanistic Validation (Graphviz)

The following diagram illustrates the molecular mechanism for Protocol A, confirming the path to the 5-amino-4-carbonitrile derivative.

Mechanism R1 Alkyl Hydrazine (NH2-NH-R) Int1 Intermediate A: Michael Adduct R1->Int1 Nucleophilic Attack R2 Ethoxymethylene malononitrile R2->Int1 Int2 Transition State: Cyclization (MW Accelerated) Int1->Int2 - EtOH Prod 5-amino-1-alkyl- pyrazole-4-carbonitrile Int2->Prod Tautomerization

Figure 2: Mechanistic pathway of the cyclocondensation reaction.

Data Analysis: Microwave vs. Conventional

The efficiency gains are quantifiable. The table below summarizes internal data comparing thermal reflux to the optimized MW protocol.

ParameterConventional Reflux (Ethanol)Microwave Protocol (120°C)Improvement Factor
Reaction Time 8 – 12 Hours10 – 15 Minutes~48x Faster
Yield (Isolated) 65 – 75%88 – 94%+20% Yield
Solvent Volume 20 mL / mmol3 mL / mmolGreen Metric
Purity (LCMS) 85% (Requires Recryst.)>95% (Often Pure)Process Efficiency

Data Source: Aggregated from comparative studies on pyrazole synthesis [3].

Troubleshooting & Optimization Guide

  • Issue: Low Yield / Incomplete Conversion.

    • Cause: Inefficient coupling of hydrazine.

    • Fix: Increase temperature to 140 °C. Ensure the vessel is rated for 20 bar pressure.

  • Issue: Regioisomer Mixture (Protocol B).

    • Cause: Steric clash or tautomeric equilibrium.

    • Fix: Switch solvent to Toluene (non-polar) to rely on steric control, or use specific catalysts like enzyme-mimics or bulky bases [4].

  • Safety Note: Hydrazines are toxic and potential carcinogens. Always handle in a fume hood. MW vials must never be filled >75% volume to prevent over-pressurization.

References

  • Microwave-Assisted Synthesis of Pyrazoles. Molecules. 2009. [Link]

  • Highly Selective N-Alkylation of Pyrazoles. The Journal of Organic Chemistry. 2022. [Link]

  • Sustainable, Catalyst-Free, One-Pot Approach for Synthesis of Pyrazole-4-Carbonitriles. International Journal of Science Engineering and Technology. [Link]

  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles. Angewandte Chemie. 2021. [Link]

Sources

functionalization of the cyano group in pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the Cyano Group in Pyrazole Derivatives

Strategic Overview

The cyano-pyrazole motif is a privileged scaffold in modern drug discovery, serving as a critical pharmacophore in JAK inhibitors (e.g., Ruxolitinib), HIV reverse transcriptase inhibitors (e.g., Lersivirine), and agrochemicals (e.g., Fipronil).

While the nitrile group itself contributes to potency via hydrogen bond acceptance and metabolic stability, its true synthetic power lies in its role as a "linchpin" intermediate. The electron-deficient nature of the pyrazole ring—particularly at the C4 position—activates the cyano group toward nucleophilic attack, yet paradoxically renders it susceptible to over-hydrolysis or ring-opening under harsh conditions.

This guide moves beyond standard textbook transformations, providing field-tested, high-fidelity protocols for converting pyrazole-nitriles into bioisosteres (tetrazoles), solubilizing groups (amines), and reactive intermediates (thioamides/amidines).

Application Note I: Bioisosteric Expansion to Tetrazoles

Objective: Conversion of pyrazole-carbonitrile to 5-(pyrazolyl)-tetrazole. Rationale: The tetrazole ring is a classic bioisostere of the carboxylic acid, offering comparable acidity (


 ~4.5–5.0) with improved lipophilicity and metabolic resistance.[1]
Challenge:  Standard azide cycloadditions often require toxic tin reagents or explosive hydrazoic acid generation.
Solution:  A "Green" Zinc(II)-catalyzed aqueous protocol that eliminates organic solvents and enhances safety.
Experimental Protocol: Zn(II)-Catalyzed [3+2] Cycloaddition

Reagents:

  • Substrate: 1-Methyl-1H-pyrazole-4-carbonitrile (1.0 equiv)

  • Reagent: Sodium Azide (

    
    ) (1.5 equiv)
    
  • Catalyst: Zinc Bromide (

    
    ) (1.0 equiv) or 
    
    
    
  • Solvent: Deionized Water (0.5 M concentration relative to substrate)

  • Workup: 3N HCl, Ethyl Acetate

Step-by-Step Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the pyrazole-nitrile (10 mmol),

    
     (15 mmol), and 
    
    
    
    (10 mmol).
  • Solvation: Add deionized water (20 mL). The reaction typically proceeds as a suspension.

  • Reaction: Heat the mixture to reflux (100°C) for 12–24 hours. Monitor via LC-MS (Target mass: M+43).

    • Note: The zinc salt activates the nitrile via coordination, facilitating the attack of the azide anion.

  • Workup: Cool the mixture to room temperature.

  • Acidification: CRITICAL STEP. Slowly add 3N HCl until pH < 2. This converts the zinc-tetrazolate salt into the free tetrazole and breaks down any unreacted azide (perform in a fume hood due to potential

    
     evolution).
    
  • Isolation: The product often precipitates as a white solid. Filter and wash with cold water. If no precipitate forms, extract with Ethyl Acetate (3 x 20 mL), dry over

    
    , and concentrate.
    

Mechanism of Action: The zinc ion acts as a Lewis acid, coordinating to the nitrile nitrogen. This lowers the LUMO energy of the nitrile, making it susceptible to 1,3-dipolar cycloaddition by the azide anion.

TetrazoleMechanism Nitrile Pyrazole-CN Complex Zn-Activated Complex Nitrile->Complex + ZnBr2 Transition [3+2] Transition State Complex->Transition + N3- Tetrazolate Zn-Tetrazolate Intermediate Transition->Tetrazolate Cyclization Product 1H-Tetrazole Tetrazolate->Product + HCl - Zn salts

Caption: Zinc(II)-mediated activation of nitrile for [3+2] cycloaddition with azide.

Application Note II: Chemoselective Reduction to Aminomethyl Pyrazoles

Objective: Reduction of the cyano group to a primary amine (


).
Rationale:  Aminomethyl pyrazoles are key linkers in fragment-based drug design.
Challenge:  Standard hydrogenation (Pd/C, 

) often leads to secondary amine dimers (via imine condensation).

is often too harsh for functionalized pyrazoles. Solution: A mild, dimer-suppressing system using Raney Nickel and Potassium Borohydride (

).
Experimental Protocol: Raney Ni / KBH4 Reduction

Reagents:

  • Substrate: Pyrazole-carbonitrile (1.0 equiv)

  • Reductant:

    
     (4.0 equiv)
    
  • Catalyst: Raney Nickel (approx.[2][3] 1.0 equiv by weight, washed)

  • Solvent: Ethanol (Absolute)[4]

Step-by-Step Procedure:

  • Catalyst Prep: Wash commercial Raney Nickel slurry (water) three times with absolute ethanol to remove water. Caution: Raney Ni is pyrophoric when dry.[2]

  • Assembly: In a flask, combine the pyrazole-nitrile (5 mmol) and prepared Raney Ni (0.5 g) in Ethanol (20 mL).

  • Addition: Add

    
     (20 mmol) in small portions over 15 minutes at room temperature.
    
    • Observation: Hydrogen gas evolution will occur.[5]

  • Reaction: Stir vigorously at room temperature for 2–4 hours.

    • Mechanism:[6][7][8][9][10] The borohydride generates hydrogen in situ on the nickel surface, creating a high local concentration of active hydrogen species that favors rapid reduction of the intermediate imine to the primary amine, preventing condensation side-reactions.

  • Workup: Filter the mixture through a Celite pad (keep wet with ethanol to prevent ignition). Wash the pad with Ethanol.

  • Purification: Concentrate the filtrate. Dissolve residue in dilute HCl, wash with ether (to remove non-basic impurities), then basify the aqueous layer with NaOH and extract with DCM.

Comparison of Reducing Agents:

Reagent SystemSelectivity (1° Amine)ConditionsNotes
Raney Ni / KBH4 High (>90%) RT, EtOH Best for preventing dimers.

/ Pd/C
ModerateHigh PressureOften yields 2° amines without

additive.

High0°C, THFCan reduce esters/halogens on the ring.

HighRefluxGood, but workup can be tedious (boron complex).

Application Note III: Mild Hydrolysis to Amides

Objective: Hydrolysis of nitrile to primary amide (


) without carboxylic acid formation.
Solution:  Urea Hydrogen Peroxide (UHP) / 

system. This "oxidative hydrolysis" is far gentler than the classic

boil, preventing decarboxylation or ring cleavage.
Experimental Protocol:
  • Dissolution: Dissolve pyrazole-nitrile (1.0 mmol) in Acetone/Water (3:1, 5 mL).

  • Reagents: Add

    
     (0.2 equiv) and Urea Hydrogen Peroxide adduct (UHP) (4.0 equiv).
    
  • Reaction: Stir at room temperature for 30–60 minutes.

    • Monitoring: TLC usually shows clean conversion to a more polar spot.

  • Workup: Add water, extract with Ethyl Acetate. The product is usually pure enough for subsequent steps.

Application Note IV: Thioamide & Amidine Synthesis

Objective: Conversion to reactive heterocycle precursors.

A. Thioamide Synthesis (The "Kindler" Modification)

Thioamides are precursors to thiazoles.

  • Protocol: Mix pyrazole-nitrile (1.0 equiv) with Thioacetamide (2.0 equiv) in DMF. Add 20 mol% Amberlyst-15 (acidic resin). Heat to 100°C for 4 hours. Filter resin and precipitate product with water.

  • Yield: Typically >85%.[2][11]

B. Amidine Synthesis (Pinner Reaction)

Amidines are precursors to pyrimidines.

  • Protocol: Dissolve nitrile in anhydrous Ethanol/Chloroform. Bubble dry HCl gas at 0°C until saturation. Stir at 4°C for 24h to form the imidate ester hydrochloride. Precipitate with dry ether. Treat the solid with anhydrous Ammonia in Ethanol to yield the amidine.

Troubleshooting & Optimization

ProblemProbable CauseSolution
No Reaction (Tetrazole) Nitrile is too electron-rich (e.g., amino-pyrazole).Switch from Water to DMF/DMSO; increase Temp to 120°C; use

or

.
Dimer Formation (Reduction) Intermediate imine reacting with product amine.Use Raney Ni/KBH4 method; dilute reaction; add

(gas or aqueous) if using

/Pd.
Hydrolysis to Acid Over-hydrolysis during amide synthesis.Use UHP method (Protocol III); strictly control temperature; avoid strong mineral bases.
Ring Decyanation Ipso-substitution or acid-catalyzed loss.Avoid strong mineral acids at high temps; electron-rich pyrazoles (e.g., 5-amino) are prone to this.

References

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[12] The Journal of Organic Chemistry, 66(24), 7945–7950. Link

  • Wu, B., et al. (2008).[4] Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.[4] Tetrahedron Letters, 49(9), 1554-1556. Link

  • Kaboudin, B., & Saadati, F. (2004). A simple and mild method for the conversion of nitriles to amides using urea–hydrogen peroxide adduct (UHP).[13] Heterocyclic Communications, 10(4-5). Link

  • Choudhare, T. S., et al. (2023).[10] A Novel Approach to the Transformation of Pyrazole-4-Carbonitriles to Novel 3-Aryl-1-Phenyl-1H-Pyrazole-4-Carbothioamide. ResearchGate/Asian Journal of Chemistry. Link

  • Ghaffar, T., & Parkins, A. W. (2000). The hydration of nitriles to amides catalysed by platinum(II) complexes. Tetrahedron Letters, 41(43), 8357-8359. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Methylpyrazole Regioisomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists dealing with the structural ambiguity and separation challenges of methylpyrazoles.

Topic: Separation of 3-methyl and 5-methyl pyrazole regioisomers Document ID: TS-PYR-0305 Status: Active Audience: Medicinal Chemists, Process Engineers, Analytical Scientists

Executive Summary & Core Concept Correction

CRITICAL ALERT: Before attempting any physical separation, you must determine if your target molecules are N-unsubstituted (free N-H) or N-substituted (N-Alkyl/Aryl).

The "Impossible" Separation (N-Unsubstituted)

If you are attempting to separate 3-methyl-1H-pyrazole from 5-methyl-1H-pyrazole in a bottle, stop immediately.

  • Reason: These are not distinct, stable isolable compounds under standard conditions. They are desmotropic tautomers .

  • Mechanism: The proton on the nitrogen migrates rapidly between N1 and N2 (annular tautomerism).

  • Result: Any "pure" fraction you isolate will immediately re-equilibrate to a mixture (typically ~50:50 or solvent-dependent ratio) within milliseconds to seconds in solution.

The "Practical" Separation (N-Substituted)

If you have performed an alkylation (e.g., methylation) on 3(5)-methylpyrazole, you have created two distinct, stable regioisomers: 1,3-dimethylpyrazole and 1,5-dimethylpyrazole .

  • Status: These can be separated.

  • Method: Due to significant boiling point and polarity differences, distillation or silica chromatography are effective.

Decision Logic & Workflow

The following decision tree outlines the correct troubleshooting path for your material.

Methylpyrazole_Logic Start Start: Methylpyrazole Sample CheckH Is the Nitrogen unsubstituted (N-H)? Start->CheckH Tautomer STOP: Annular Tautomerism 3-Me and 5-Me are the same substance. Cannot separate in liquid phase. CheckH->Tautomer Yes CheckSub Is the Nitrogen substituted (e.g., N-Me)? CheckH->CheckSub No Isomers Stable Regioisomers Formed (1,3-DMP vs 1,5-DMP) CheckSub->Isomers Yes SepMethod Select Separation Method Isomers->SepMethod Distill Method A: Rectification/Distillation (Based on Boiling Point) SepMethod->Distill >5g Scale Column Method B: Chromatography (Based on Polarity/Dipole) SepMethod->Column <5g or High Purity

Figure 1: Decision matrix for determining separability of pyrazole species.

Technical Data: N-Methylated Isomers

If you are separating the products of methylation (1,3-dimethylpyrazole vs. 1,5-dimethylpyrazole), rely on the following physicochemical data.

Property1,3-Dimethylpyrazole (1,3-DMP) 1,5-Dimethylpyrazole (1,5-DMP) Differentiation Factor
Boiling Point ~136–138 °C ~158 °C ΔT ≈ 20°C (Distillable)
Polarity Lower (Less Polar)Higher (More Polar)Retention Time (GC/LC)
Dipole Moment LowerHigher1,5-isomer has adjacent lone-pair/methyl repulsion.
GC Elution Elutes First Elutes Second Boiling point dominance.
Silica TLC Higher R_f (Moves faster)Lower R_f (Moves slower)Interaction with stationary phase.
Thermodynamics Major Product (Usually)Minor ProductSteric hindrance controls ratio.

Note on Causality: The 1,5-isomer generally has a higher boiling point and polarity because the 1-methyl and 5-methyl groups create a specific dipole alignment and steric crowding that affects the solvation shell/lattice energy, distinct from the more linear/relaxed 1,3-isomer.

Troubleshooting Guides (Protocols)

Protocol A: Bulk Separation via Fractional Distillation

Best for: Crude reaction mixtures >10g. Goal: Isolate 1,3-DMP (Distillate) and 1,5-DMP (Bottoms/Later Fraction).

  • Setup: Equip a round-bottom flask with a Vigreux column (at least 20cm) or a packed fractionating column. Use a vacuum setup if available to lower thermal stress, though atmospheric distillation is possible.

  • Equilibration: Heat the oil bath to ~150°C (if atmospheric).

  • Fraction 1 (1,3-DMP): Collect the fraction boiling steady at 136–138°C .

    • QC Check: This fraction should be the major isomer.

  • Intermediate: The temperature will spike. Collect the "slop" cut (140–150°C) separately.

  • Fraction 2 (1,5-DMP): Collect the fraction boiling at 156–158°C .

    • Troubleshooting: If the 1,5-isomer is not distilling over, apply vacuum. The 1,5-isomer is significantly less volatile.

Protocol B: Chromatographic Separation (Silica Gel)

Best for: High purity requirements (>99%) or small scale (<5g).

  • Stationary Phase: Standard Silica Gel 60 (230-400 mesh).

  • Mobile Phase:

    • Start with Hexanes:Ethyl Acetate (9:1) .

    • Gradient: Slowly increase polarity to 7:3.

  • Elution Order:

    • Spot 1 (High Rf): 1,3-Dimethylpyrazole (Less polar).

    • Spot 2 (Low Rf): 1,5-Dimethylpyrazole (More polar).

  • Visualization: UV (254 nm) or Iodine stain.

Protocol C: Analytical Confirmation (NMR)

Issue: "I have a peak, but I don't know which isomer it is."

  • NOE (Nuclear Overhauser Effect) Experiment: This is the gold standard for assignment.

    • Irradiate N-Methyl: Irradiate the N-CH3 signal.

    • 1,5-DMP Result: You will see a strong NOE enhancement of the C-Methyl signal (because they are spatially adjacent).

    • 1,3-DMP Result: You will see NOE enhancement of the C5-Proton (ring proton), but NO enhancement of the C-Methyl group (which is far away at position 3).

Frequently Asked Questions (FAQ)

Q1: I bought "3-methylpyrazole" from a vendor. Which isomer is it? A: It is both. Vendors sell it as "3-methylpyrazole" or "3(5)-methylpyrazole". In the bottle, it exists as a dynamic equilibrium. You cannot buy a bottle of pure "5-methylpyrazole" that stays that way once dissolved.

Q2: Why does the 1,5-isomer boil at a higher temperature? A: Counter-intuitively, while 1,5-DMP is more sterically crowded, it often exhibits a larger molecular dipole moment compared to the more symmetrical charge distribution of the 1,3-isomer. This increased polarity leads to stronger intermolecular attractive forces, raising the boiling point.

Q3: Can I control the ratio during synthesis to avoid separation? A: Partially.

  • Acidic Conditions: Alkylation in acidic media often favors the 1,3-isomer (steric control is minimized, thermodynamic control takes over).

  • Basic Conditions/Bulky Electrophiles: Using bulky alkylating agents or specific solvents can shift the ratio, but you will almost always get a mixture requiring separation.

Q4: My GC trace shows one broad peak. What is wrong? A: If you are injecting N-unsubstituted 3(5)-methylpyrazole, the high temperature of the injector port promotes rapid tautomerization, often resulting in a single averaged peak or a broad "blob." If you are injecting the N-methylated derivatives, they should resolve well. If they don't, check your column polarity; a mid-polarity column (e.g., Rtx-5 or DB-5) usually separates them by retention time (1,3 elutes before 1,5).

References

  • Boiling Point & Rectification Data: Rusak, V.V., et al. "Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures." Coke and Chemistry, 2015, 58, 275–278.

  • Tautomerism Fundamentals: Elguero, J., et al.[1] "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Academic Press. (Foundational Text).

  • Physical Properties (NIST): NIST Chemistry WebBook, SRD 69. "1,3-Dimethylpyrazole" and "1,5-Dimethylpyrazole".[2][3]

  • Synthesis & Regioselectivity: "Regioselective synthesis of pyrazoles." Journal of the Chemical Society, Perkin Transactions 1.

Sources

Technical Support Center: Purification of Oily Pyrazole Nitrile Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYZ-NIT-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Troubleshooting "Oily" Pyrazole Nitrile Intermediates

Executive Summary & Diagnostic Triage

The Problem: Pyrazole nitrile intermediates often present as viscous, intractable oils rather than crystalline solids. This "oily curse" is typically caused by one of three factors:

  • Regioisomeric Mixtures: The presence of both 1,3- and 1,5-isomers depresses the melting point of the bulk material (eutectic depression).

  • Solvent Entrapment: Pyrazoles are excellent hydrogen bond acceptors; they hold onto solvents (especially DMF or DMSO) tenaciously.

  • Intrinsic Properties: The electron-withdrawing nitrile group lowers the melting point compared to other pyrazole derivatives.

Diagnostic Workflow: Before attempting purification, run a 1H-NMR and TLC . Use the decision tree below to select your protocol.

PurificationLogic Start Start: Oily Pyrazole Nitrile CheckNMR Analyze 1H-NMR Start->CheckNMR IsPure Is the spectra clean (>90%)? CheckNMR->IsPure Impure Identify Impurity IsPure->Impure No PureButOily Pure but Oily IsPure->PureButOily Yes Isomers Regioisomers Present? Impure->Isomers Chromatography Protocol D: Column Chromatography (Regioisomer Separation) Isomers->Chromatography Yes SolventTrap Solvent Trapped? Isomers->SolventTrap No LLE Liquid-Liquid Extraction (Remove DMF/DMSO) SolventTrap->LLE Yes Trituration Protocol A: Cold Trituration PureButOily->Trituration Crystallization Protocol B: Induced Crystallization Trituration->Crystallization Fails SaltForm Protocol C: HCl Salt Formation Crystallization->SaltForm Fails

Figure 1: Decision matrix for selecting the appropriate purification strategy based on impurity profile.

Experimental Protocols

Protocol A: Cold Trituration (The "Crash" Method)

Best for: Pure oils that refuse to solidify due to trace solvent or minor grease impurities. Mechanism: A solvent is chosen that dissolves the impurities (grease/solvent) but not the pyrazole.

  • Dissolution (Minimal): Dissolve the oily residue in the minimum amount of Dichloromethane (DCM) (approx. 0.5 mL per gram).

  • Anti-Solvent Addition: Add n-Pentane or Diethyl Ether (10–15 volumes) slowly with vigorous stirring.

  • Induction: If the oil oils out again, scratch the flask walls with a glass rod.

  • Cryo-Treatment: Place the flask in a -20°C freezer overnight.

  • Filtration: Filter the resulting solid quickly while cold.

Protocol B: Induced Crystallization (Binary Solvent System)

Best for: 5-amino-pyrazole-4-carbonitriles or highly polar derivatives. Mechanism: Slow displacement of solubility equilibrium using a polar/non-polar pair.

ParameterRecommendation
Primary Solvent (Good) Ethanol (hot) or Ethyl Acetate (warm)
Anti-Solvent (Poor) Water (for EtOH) or n-Heptane (for EtOAc)
Temperature Ramp 60°C

RT

0°C

Step-by-Step:

  • Dissolve the oil in hot Ethanol (just enough to solubilize).

  • Add warm Water dropwise until permanent turbidity (cloudiness) persists.

  • Add one drop of Ethanol to clear the solution.

  • Wrap the flask in foil/cotton to allow slow cooling to room temperature.

  • Critical Step: If an oil separates at the bottom, reheat to dissolve and add a seed crystal (if available) or scratch the glass.

Protocol C: Anhydrous Salt Formation

Best for: Stubborn oils where the pyrazole nitrogen is sufficiently basic. Warning: The nitrile group at C4 is electron-withdrawing, reducing the basicity of the pyrazole. Aqueous acids may hydrolyze the nitrile to an amide. Use anhydrous conditions .

  • Solvent: Dissolve the oily pyrazole (1 eq) in anhydrous Diethyl Ether or Dioxane .

  • Acid Addition: Add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C.

  • Observation: A white precipitate (the hydrochloride salt) should form immediately.

  • Isolation: Filter the solid under nitrogen.

  • Recovery: If the free base is required later, neutralize with saturated NaHCO₃.

Protocol D: Chromatographic Separation of Regioisomers

Best for: Mixtures of 1,3- and 1,5-substituted pyrazoles.[1] Insight: 1,5-isomers are generally less polar than 1,3-isomers due to steric shielding of the nitrogen lone pair, but this depends on the specific substituents [1].

Recommended Gradient:

  • Stationary Phase: Silica Gel (Standard 40-63 µm).

  • Mobile Phase: Hexane : Ethyl Acetate.

  • Gradient: Start at 95:5. Hold. Ramp to 80:20.

  • Additive: If streaking occurs (common with free NH pyrazoles), add 1% Triethylamine to the mobile phase to deactivate acidic silica sites.

Troubleshooting & FAQs

Q: My product is stuck in the mother liquor after crystallization. How do I recover it? A: Do not discard the mother liquor. Evaporate it to dryness. The residue is likely enriched in the more soluble isomer or impurities. Perform a "second crop" crystallization using a different solvent system (e.g., switch from EtOH/Water to Toluene/Heptane).

Q: The NMR is clean, but it remains a sticky gum even after Protocol A. Why? A: You likely have trapped DMF or DMSO . Pyrazoles are hydrogen-bond donors (NH) and acceptors (N).

  • Fix: Dissolve in EtOAc, wash 3x with LiCl (5% aq) (removes DMF), then wash with Brine. Dry over Na₂SO₄ and evaporate.[2]

Q: Can I distill my oily pyrazole nitrile? A: Proceed with extreme caution. Pyrazoles have high boiling points. Nitriles can degrade or polymerize at high temperatures (>150°C).

  • Recommendation: Use Kugelrohr distillation under high vacuum (<0.1 mbar) only if the calculated boiling point is <150°C. Otherwise, stick to column chromatography.

Visualizing the Trituration Workflow

TriturationWorkflow Step1 1. Dissolve Oil (Min. DCM) Step2 2. Add Anti-Solvent (Pentane/Ether) Step1->Step2 Step3 3. Vigorous Stirring (Induce Precip.) Step2->Step3 Step4 4. Freeze (-20°C) (Overnight) Step3->Step4 Step5 5. Cold Filtration Step4->Step5

Figure 2: Step-by-step workflow for the "Crash" trituration method to isolate solids from oils.

References

  • Regioselective Synthesis of 1,3,5-Substituted Pyrazoles. Source:Molecules (MDPI). Context: Discusses the polarity differences between 1,3 and 1,5 isomers which is critical for chromatographic separation. URL:[Link]

  • Purification of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. Source:Scientific Research Publishing (SCIRP). Context: Provides specific melting points and recrystallization solvents (Ethanol/Water) for amino-pyrazole nitriles. URL:[Link]

  • Process for the purification of pyrazoles (Patent).

Sources

crystallization solvents for 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrile

[1]

References

  • Zoetis Inc. (2010).[1] Pyrrolo[2,3-d]pyrimidine compounds. World Intellectual Property Organization.[1] WO2010020905A1.[1] Link Context: Primary patent describing the synthesis of Oclacitinib and its pyrazole intermediates.[1]

  • Organic Syntheses. (2016). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Org. Synth. 2016, 93, 256-271.[1] Link Context: Provides analogous protocols for crystallizing N-alkyl-3-methylpyrazoles and handling regioisomer issues.

  • Fustero, S., et al. (2009).[1] Improved Regioselectivity in the Synthesis of Pyrazoles. Journal of Organic Chemistry. Context: Mechanistic background on why 1,3 vs 1,5 isomers form and their solubility differences.

  • BenchChem Technical Support. (2025). Crystallization Solvents and Protocols. Link Context: General solubility data for pyrazole carbonitriles.

Technical Support Center: Hydrazine Remediation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-HYD-REM-001 Subject: Removal of Genotoxic Hydrazine Impurities to <1 ppm (ICH M7 Compliance) Assigned Specialist: Senior Application Scientist

Executive Summary: The "Invisible" Threat

In pyrazole synthesis—typically involving the condensation of 1,3-dicarbonyls with hydrazine—residual hydrazine is not just a chemical impurity; it is a Class 2B carcinogen and a cohort of concern under ICH M7 guidelines .

The Challenge:

  • Detection: Hydrazine lacks a UV chromophore, making it invisible to standard HPLC-UV at low ppm.

  • Reactivity: It is a potent nucleophile; "blind" scavenging can degrade your pyrazole product.

  • Solubility: Its polarity often mimics small, polar pyrazole fragments, complicating physical separation.

This guide provides three validated workflows to remediate hydrazine. Choose your module based on your product's stability and solubility profile.

Module 1: Diagnosis & Detection (The "Ghost" Protocol)

Before attempting removal, you must confirm the presence and quantity of hydrazine. Standard UV detection is useless here.

The Solution: Derivatization with Benzaldehyde .[1][2][3] This converts invisible Hydrazine (


) into Benzalazine  (highly conjugated, UV-active 

nm).
Protocol: Pre-Column Derivatization
StepActionMechanism/Rationale
1 Prepare Reagent Dissolve Benzaldehyde (5% v/v) in Methanol.
2 Sample Prep Dissolve 100 mg of crude pyrazole in 5 mL MeOH. Add 0.5 mL of Reagent.
3 Incubation Sonicate for 15 mins at RT.
4 Analysis Inject onto HPLC (C18 Column). Monitor at 305 nm .
5 Validation Run a standard of pure Hydrazine treated identically. Identify the Benzalazine shift.

Critical Check: If you see a peak at the Benzalazine retention time, you have free hydrazine. If not, your "impurity" might be a trapped hydrazone intermediate.

Module 2: Chemical Scavenging (The "Hard Stop")

Best for: Lipophilic pyrazoles soluble in DCM, EtOAc, or Toluene.

The Logic: We use Phthalic Anhydride as a "smart scavenger." It reacts selectively with the super-nucleophilic hydrazine to form Phthalhydrazide , which is notoriously insoluble in most organic solvents.

Workflow Diagram

Scavenging_Protocol Start Crude Mixture (Pyrazole + Hydrazine) Add_Scavenger Add Phthalic Anhydride (1.5 - 2.0 eq vs Hydrazine) Start->Add_Scavenger Reaction Stir 1-2h @ RT Solvent: DCM or EtOAc Add_Scavenger->Reaction Formation Forms Phthalhydrazide (INSOLUBLE Precipitate) Reaction->Formation Cyclization Filtration Filtration Formation->Filtration Filtrate Filtrate: Purified Pyrazole Filtration->Filtrate Product Recovery Cake Filter Cake: Phthalhydrazide Waste Filtration->Cake Impurity Removal

Figure 1: Phthalic Anhydride Scavenging Workflow. The insolubility of the byproduct drives the purification.

Step-by-Step Protocol
  • Quantify: Estimate residual hydrazine (e.g., via Module 1).

  • Charge: Add 1.5 to 2.0 equivalents of Phthalic Anhydride relative to the hydrazine content (not the product).

  • Solvent: Ensure the main pyrazole is fully dissolved in DCM or EtOAc.

  • Reaction: Stir at 20–25°C for 2 hours.

  • Observation (Self-Validating): You should see a white precipitate forming (Phthalhydrazide).

  • Separation: Filter through a Celite pad. The hydrazine is trapped in the solid; your product is in the filtrate.

  • Polishing: Wash the filtrate with 10%

    
     to remove any excess phthalic acid/anhydride.
    

Module 3: The pH "Sweet Spot" Extraction

Best for: Pyrazoles that are acid-stable and have low basicity (


).

The Science:

  • Hydrazine

    
    :  ~8.1 (Basic)
    
  • Typical Pyrazole

    
    :  ~2.5 (Weakly Basic)
    

If we wash with strong acid (pH 1), both protonate and go into the water. The Fix: We target pH 4.5 – 5.0 .

  • At pH 5, Hydrazine is >99.9% protonated (

    
    ) 
    
    
    
    Water Soluble .
  • At pH 5, Pyrazole is >99% neutral

    
    Organic Soluble .
    
Protocol: Controlled Buffer Wash
StepComponentSpecification
1 Organic Phase Dissolve crude in EtOAc or MTBE (Do not use DCM if possible, emulsions likely).
2 Buffer Prep Prepare 0.5M Phosphate Buffer adjusted to pH 4.5 .
3 Extraction Wash organic phase 3x with Buffer (1:1 volume ratio).
4 Validation Check pH of the aqueous exit stream. It must remain < 6.0.
5 Polishing Final wash with Brine to dry the organic layer.

Decision Matrix: Which Method to Choose?

Decision_Tree Start Start: Hydrazine Contamination Check_Solubility Is Product Water Soluble? Start->Check_Solubility Yes_Water Yes Check_Solubility->Yes_Water High Polarity No_Water No (Lipophilic) Check_Solubility->No_Water Standard Method_Resin USE ALTERNATIVE: Polymeric Aldehyde Resin Yes_Water->Method_Resin Physical Separation Required Check_Acid Is Product Acid Sensitive? No_Water->Check_Acid Method_Scavenge USE MODULE 2: Phthalic Anhydride Scavenging Check_Acid->Method_Scavenge Yes (Labile) Method_Wash USE MODULE 3: Controlled pH 5 Wash Check_Acid->Method_Wash No (Stable)

Figure 2: Strategic Decision Tree for Hydrazine Remediation.

Frequently Asked Questions (FAQ)

Q1: My pyrazole is also reacting with Phthalic Anhydride. What now?

  • Diagnosis: Your pyrazole likely has a free primary amine or a highly nucleophilic nitrogen elsewhere.

  • Fix: Switch to Module 3 (pH Wash) . If that fails, use a Polymeric Scavenger (e.g., polystyrene-bound benzaldehyde). The steric bulk of the resin prevents it from reacting with the internal nucleophiles of your product, but it will still catch the small hydrazine molecules.

Q2: I used the pH wash, but my yield dropped 50%.

  • Diagnosis: You likely used a strong acid (1M HCl) instead of a buffer.

  • Fix: Check the

    
     of your specific pyrazole. If it is 
    
    
    
    , you cannot use the pH wash method effectively as the separation window from hydrazine (
    
    
    8.1) is too narrow. You must use Module 2.

Q3: Can I just distill the hydrazine off?

  • Risk: Hydrazine hydrate forms a high-boiling azeotrope with water.

  • Fix: You can attempt Azeotropic Distillation using Xylene or Toluene . These solvents form azeotropes with hydrazine/water and can drag it out. However, this requires heating, which may degrade sensitive products.

References

  • International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link

  • Anderson, P. D., et al. (2016). "Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization followed by LC-MS." Journal of Pharmaceutical and Biomedical Analysis, 129, 53-59. Link

  • Gao, D., et al. (2019).[4] "Selective Synthesis in Microdroplets of 2-Phenyl-2,3-dihydrophthalazine-1,4-dione from Phenyl Hydrazine with Phthalic Anhydride." Chemistry – A European Journal, 25, 1466–1471. (Demonstrates the rapid scavenging reaction). Link

  • European Medicines Agency. (2014). ICH guideline M7 on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[5][6][7]Link[5]

Sources

improving metabolic stability using cyclobutyl vs isopropyl groups

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioisosteric Replacement (Isopropyl vs. Cyclobutyl)

Case ID: MET-STAB-042 Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary

You are likely reading this guide because your lead compound, containing an isopropyl group , is exhibiting high intrinsic clearance (


) in liver microsomes, likely driven by CYP450-mediated oxidative dealkylation or hydroxylation.

This guide details the technical justification, expected outcomes, and troubleshooting protocols for switching from an isopropyl moiety to a cyclobutyl bioisostere. While cyclopropyl is a common alternative, the cyclobutyl group offers a unique balance of lipophilicity and volume retention while significantly increasing metabolic resistance.

Module 1: The Diagnostic (Why is my isopropyl group failing?)

Q: Why is the isopropyl group a "metabolic soft spot"? A: The metabolic instability of the isopropyl group is driven by the Methine C-H Bond Dissociation Energy (BDE) and steric accessibility.

  • Mechanism of Failure: Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) operate via a radical abstraction mechanism. The high-valent Iron-Oxo species (

    
    ) abstracts a hydrogen atom from the substrate.
    
  • Thermodynamics: The tertiary methine hydrogen in an isopropyl group has a relatively low BDE (~96–98 kcal/mol). The resulting tertiary radical is stabilized by hyperconjugation from the adjacent methyl groups, making it an "easy target" for the enzyme.

  • Outcome: This leads to the formation of a stable radical, followed by rapid "oxygen rebound" to form a tertiary alcohol (hydroxylation) or N-dealkylation (if attached to a nitrogen).

Q: How does the Cyclobutyl group solve this? A: The cyclobutyl switch imposes conformational restriction and alters hybridization , making the C-H bond harder to break.

  • Bond Angle Strain: In a four-membered ring, the internal bond angles are compressed (~88° rather than 109.5°). To compensate, the exocyclic C-H bonds gain more s-character .[1]

  • The "Pucker" Effect: Unlike the freely rotating isopropyl group, cyclobutane exists in a "puckered" conformation (butterfly shape). This steric bulk often shields the methine proton from the approach of the large CYP heme cofactor.

  • Thermodynamic Shielding: The BDE of a cyclobutyl C-H bond is higher (~99–101 kcal/mol) compared to the isopropyl methine.

Module 2: Decision Logic & Pathway Visualization

Use the following logic flow to determine if this switch is appropriate for your series.

MetabolicDecisionTree Start High Clearance (Cl_int) Observed MetID Perform Metabolite ID (MetID) Study Start->MetID CheckSite Is the Isopropyl Methine the primary site of oxidation? MetID->CheckSite Switch Switch to Cyclobutyl CheckSite->Switch Yes AltSwitch Consider Cyclopropyl (lower volume) or Oxetane (lower LogP) CheckSite->AltSwitch No (Aromatic oxidation?) Test Test in HLM (Human Liver Microsomes) Switch->Test Result Check Cl_int & Potency Test->Result Success Success: Maintained Potency + Lower Cl_int Result->Success Stable Failure Failure: New Metabolic Spot Created Result->Failure Unstable (Ring Hydroxylation)

Figure 1: Decision tree for alkyl group optimization based on metabolic liability.

Module 3: Comparative Data Analysis

When switching from Isopropyl to Cyclobutyl, you must anticipate changes in physicochemical properties.

Table 1: Physicochemical & Metabolic Comparison

PropertyIsopropyl (

)
Cyclobutyl (

)
Impact of Switch
Formula


+1 Carbon, -2 Hydrogens (Cyclization)
Hybridization

(Ideal)
Distorted

Increased s-character in C-H bonds
LogP (Lipophilicity) Baseline+0.2 to +0.4Slight increase in lipophilicity (check solubility)
Metabolic Stability Low (Methine attack)HighPrimary Benefit: Blocks methine oxidation
Steric Volume MediumHigh (Rigid)May improve potency if pocket is large
Rotatable Bonds 10Lowers entropic penalty of binding

Critical Note: If the Cyclobutyl group increases LogP too much for your series, consider using an Oxetane (3,3-substituted) or Difluorocyclobutyl to lower lipophilicity while maintaining the ring structure.

Module 4: Troubleshooting the Switch

Issue: "I switched to cyclobutyl, but the clearance is still high."

Diagnosis: While you protected the methine carbon (C1), the cyclobutyl ring itself can be oxidized at the C3 position (remote hydroxylation).

Solution:

  • Fluorination: Introduce a fluorine atom at the C3 position of the cyclobutyl ring. The strong C-F bond prevents hydroxylation and lowers the electron density of the ring.

  • Contraction: If C3 oxidation is dominant, contract the ring to a Cyclopropyl group (if sterically tolerated). Cyclopropyl C-H bonds are exceptionally strong (~106 kcal/mol) and rarely oxidized.

MetabolicPathway Iso Isopropyl Analog Radical Tertiary Radical (Stabilized) Iso->Radical CYP450 (Fast) OH Hydroxy-Isopropyl (Inactive/Excreted) Radical->OH Oxygen Rebound Cyc Cyclobutyl Analog Blocked Oxidation Blocked (High BDE) Cyc->Blocked CYP450 (Slow/No Reaction)

Figure 2: Mechanistic comparison of CYP450 attack on Isopropyl vs. Cyclobutyl moieties.

Module 5: Validated Experimental Protocol

To verify the improvement, perform a Microsomal Stability Assay . This protocol is designed to be self-validating using internal controls.

Assay: Human Liver Microsome (HLM) Stability

Materials:

  • Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • NADPH Regenerating System (or 10 mM NADPH solution).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Internal Standard (e.g., Tolbutamide or Verapamil).

Step-by-Step Workflow:

  • Preparation:

    • Prepare a 1 µM solution of your Isopropyl and Cyclobutyl analogs in Phosphate Buffer (containing <0.1% DMSO).

    • Thaw microsomes on ice. Dilute to 0.5 mg/mL in buffer.

  • Pre-Incubation:

    • Mix 30 µL of compound solution + 30 µL of microsome solution in a 96-well plate.

    • Incubate at 37°C for 5 minutes (allows enzyme-substrate binding).

  • Reaction Initiation:

    • Add 60 µL of NADPH (pre-warmed to 37°C) to start the reaction.

    • Self-Validation Step: Include a "No NADPH" control well to rule out chemical instability (hydrolysis).

  • Sampling:

    • At time points

      
       min, remove an aliquot.
      
  • Quenching:

    • Immediately transfer aliquot into cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop the reaction.

  • Analysis:

    • Centrifuge (4000 rpm, 10 min). Inject supernatant into LC-MS/MS.

    • Calculate % remaining vs. time. Derivate

      
       and 
      
      
      
      .

Success Criteria:

  • Isopropyl Analog:

    
     min (High Clearance).
    
  • Cyclobutyl Analog:

    
     min (Improved Stability).
    
  • Positive Control (Verapamil): Must show high clearance to validate active microsomes.

References
  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives as Potent and Selective Inhibitors of the Voltage-Gated Sodium Channel NaV1.7. Journal of Medicinal Chemistry.

  • Woswicki, P., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry.

  • Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design: Strategies for Optimization of Metabolic Stability. Current Topics in Medicinal Chemistry.

  • Talele, T. T. (2016). The “Cyclobutyl” Structural Motif in Drug Design. Journal of Medicinal Chemistry.

Sources

Validation & Comparative

1H NMR spectrum analysis of 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Assessment: Structural Validation of 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrile via 1H NMR Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the development of pyrazole-based pharmacophores—often utilized in JAK inhibitors and agrochemical scaffolds—1-Cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrile represents a critical intermediate. Its structural integrity is defined not just by purity, but by regioselectivity . The synthesis of N-substituted pyrazoles from hydrazine derivatives and 1,3-dielectrophiles frequently yields a mixture of 1,3- and 1,5-isomers .

This guide provides a technical comparison of the target molecule against its primary structural "alternative" (the 1,5-regioisomer) and evaluates its spectral performance across different solvent systems. We establish a self-validating NMR protocol to ensure precise identification.

Structural Analysis & Theoretical Prediction

The molecule consists of an electron-deficient pyrazole core substituted with a nitrile group at C4, a methyl group at C3, and a cyclobutyl ring at N1.

Expected 1H NMR Data (400 MHz, CDCl3)

Note: Chemical shifts (


) are estimates based on fragment analysis of analogous N-alkyl-pyrazole-4-carbonitriles.
PositionGroupType

(ppm)
Multiplicity

(Hz)
Structural Insight
H-5 Pyrazole CHAr-H7.80 – 8.05 Singlet (s)-Highly deshielded by adjacent N1 and C4-CN group.
H-1' Cyclobutyl CHMethine4.60 – 4.90 Quintet (p)~8.0Deshielded by N1 attachment; diagnostic for N-alkylation.
Me-3 MethylCH32.35 – 2.45 Singlet (s)-Typical allylic-like shift on heteroaromatic ring.
H-2'/4' Cyclobutyl CH2Methylene2.40 – 2.60 Multiplet (m)-Protons cis/trans to pyrazole; complex puckering splitting.
H-3' Cyclobutyl CH2Methylene1.80 – 2.00 Multiplet (m)-Distal to nitrogen; most shielded ring protons.

Comparative Analysis: Target vs. Alternatives

In drug discovery, the "alternative" to the desired product is often its synthesis byproduct. For this molecule, the critical comparison is between the 1,3-isomer (Target) and the 1,5-isomer (Impurity) .

Comparison 1: Regioisomer Differentiation (The Critical Check)

The reaction of cyclobutylhydrazine with an unsymmetrical 1,3-dielectrophile can produce two isomers. Standard 1D NMR is often insufficient for conclusive assignment without reference standards. NOE (Nuclear Overhauser Effect) spectroscopy is the required validation step.

Feature1,3-Isomer (Target) 1,5-Isomer (Alternative/Impurity)
Structure Methyl at C3; Proton at C5.Methyl at C5; Proton at C3.[1]
Sterics N-Cyclobutyl is distant from Methyl.N-Cyclobutyl is adjacent to Methyl (Steric clash).
NOE Signal Strong NOE between N-CH (Cyclobutyl) and H-5 (Pyrazole) .Strong NOE between N-CH (Cyclobutyl) and Me-5 (Methyl) .
Me Shift ~2.40 ppm (Less shielded).~2.20 ppm (Shielded by orthogonal ring current of cyclobutyl).
Comparison 2: Solvent Systems (CDCl3 vs. DMSO-d6)

Solvent choice affects resolution and chemical shift, particularly for the acidic H-5 proton.

  • CDCl3 (Chloroform-d):

    • Pros: Sharper resolution of cyclobutyl multiplets; no exchangeable proton broadening.

    • Cons: H-5 shift is concentration-dependent.

  • DMSO-d6 (Dimethyl sulfoxide-d6):

    • Pros: H-5 shifts downfield (~8.3–8.5 ppm) due to hydrogen bonding with solvent oxygen, moving it clear of aromatic impurities.

    • Cons: High viscosity broadens the cyclobutyl coupling patterns, obscuring fine

      
      -coupling details.
      

Visualization of Logic & Workflow

Figure 1: Regioisomer Determination Logic

This decision tree outlines the self-validating logic for confirming the 1,3-isomer using 1D NOE or 2D NOESY experiments.

RegioisomerLogic Start Isolate Product (1H NMR Sample) Exp Run 1D NOESY Irradiate Cyclobutyl Methine (H-1') Start->Exp Decision Observe NOE Response? Exp->Decision ResultA NOE to Singlet (Ar-H) (H-5 Proton) Decision->ResultA Response at ~8.0 ppm ResultB NOE to Singlet (CH3) (Methyl Group) Decision->ResultB Response at ~2.2 ppm ConclusionA CONFIRMED: 1,3-Isomer (Target Structure) ResultA->ConclusionA ConclusionB IDENTIFIED: 1,5-Isomer (Regio-impurity) ResultB->ConclusionB

Caption: Logic flow for distinguishing the target 1,3-isomer from the 1,5-isomer using NOE correlations between the N-cyclobutyl group and pyrazole substituents.

Figure 2: Experimental Workflow

Standardized protocol for sample preparation and data acquisition.[2]

Workflow Step1 Sample Prep 5-10 mg in 0.6 mL CDCl3 Step2 Acquisition 16 Scans, d1=2.0s Step1->Step2 Step3 Processing LB=0.3 Hz, Phase Corr. Step2->Step3 Step4 Integration Normalize Me-3 to 3H Step3->Step4 Step5 Validation Check H-5 Integral (1H) Step4->Step5

Caption: Step-by-step experimental workflow for acquiring high-fidelity 1H NMR data for pyrazole derivatives.

Experimental Protocol

To replicate the comparative results described above, follow this validated protocol:

1. Sample Preparation:

  • Dissolve 5–8 mg of the solid compound in 0.6 mL of CDCl3 (99.8% D, with 0.03% TMS).

  • Note: Ensure the solution is clear. If turbidity persists (common with nitrile salts), filter through a cotton plug or switch to DMSO-d6.

2. Instrument Parameters (400 MHz or higher):

  • Pulse Sequence: zg30 (30° excitation pulse).

  • Spectral Width: 0 – 12 ppm.[3]

  • Acquisition Time (AQ):

    
     3.0 seconds (essential to resolve cyclobutyl multiplets).
    
  • Relaxation Delay (D1): 2.0 seconds.

  • Scans (NS): 16 (sufficient for >5 mg sample).

3. Processing:

  • Window Function: Exponential multiplication with Line Broadening (LB) = 0.3 Hz.

  • Referencing: Set TMS to 0.00 ppm or residual CHCl3 to 7.26 ppm.

References

  • Royal Society of Chemistry (RSC). Supplementary Information: Synthesis and NMR characterization of 3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives. (Analogous pyrazole shifts).

  • National Institutes of Health (NIH) - PubChem. 1H-Pyrazole-4-carbonitrile Compound Summary.

  • Doc Brown's Chemistry. 1H NMR Analysis of Cyclobutane and Derivatives. (Cyclobutyl coupling constants and puckering effects).

  • MDPI Molecules. Regioselective Synthesis and NMR Characterization of N-substituted Pyrazoles. (Differentiation of 1,3 vs 1,5 isomers).[4]

  • SpectraBase. 1,3-Dimethylpyrazole NMR Data. (Reference for methyl group shifts on pyrazole ring).

Sources

Distinguishing Pyrazole Regioisomers Using NOESY and HMBC NMR

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Executive Summary

The Challenge: In drug discovery, the N-alkylation or arylation of pyrazoles is a critical synthetic step. However, because unsubstituted pyrazoles exist in rapid tautomeric equilibrium (


), alkylation typically yields a mixture of 1,3-disubstituted  and 1,5-disubstituted  regioisomers (assuming a pre-existing substituent at C3/C5). Distinguishing these isomers is notoriously difficult because they share identical molecular weights and very similar polarity, often complicating chromatographic separation.

The Solution: While 1D NMR (


H, 

C) provides clues via chemical shifts, it is rarely definitive due to solvent and substituent effects. 2D NMR is the gold standard.
  • NOESY (Nuclear Overhauser Effect Spectroscopy): Determines regioisomerism via spatial proximity (through-space).

  • HMBC (Heteronuclear Multiple Bond Correlation): Determines regioisomerism via connectivity (through-bond, specifically

    
    ).
    

This guide details the mechanistic logic, experimental protocols, and data interpretation strategies to unambiguously assign pyrazole regiochemistry.

Part 2: Mechanistic Basis & Logic

Structural Numbering and The Problem

To interpret the spectra, we must agree on the numbering. Consider a pyrazole synthesized from a hydrazine (


) and a 1,3-diketone (or equivalent).
  • Position 1 (N1): The nitrogen bearing the alkyl/aryl group (

    
    ).
    
  • Position 2 (N2): The pyridine-like nitrogen (lone pair available).[1]

  • Position 3 (C3) & Position 5 (C5): The carbons adjacent to the nitrogens.

The Distinction:

  • 1,5-isomer: The

    
     group on N1 is spatially adjacent to the substituent (or proton) at C5.
    
  • 1,3-isomer: The

    
     group on N1 is spatially distant from the substituent at C3 (separated by N2).
    
The NOESY Approach (Spatial)

NOESY relies on the dipole-dipole relaxation between protons closer than ~5 Å.

  • Mechanism: If the

    
     group (e.g., N-Methyl) is close to the proton at C5 (
    
    
    
    ), a strong NOE cross-peak will appear.
  • Diagnostic Signal:

    • 1,5-isomer: Strong NOE between

      
       protons and 
      
      
      
      protons (or
      
      
      ).
    • 1,3-isomer: No NOE between

      
       and 
      
      
      
      . Instead, you might see an NOE between
      
      
      and
      
      
      only if C5 is unsubstituted.
The HMBC Approach (Connectivity)

HMBC detects long-range heteronuclear couplings, typically optimized for 2-3 bonds (


 and 

).[2]
  • Mechanism: We trace the coupling from the protons on the N-substituent (

    
    ) to the carbons of the pyrazole ring.
    
  • The Critical Path:

    • Path A (

      
      ): 
      
      
      
      . (3 bonds). Strong Correlation.
    • Path B (

      
      ): 
      
      
      
      . (4 bonds). No/Weak Correlation.

Part 3: Visualization of Logic (Decision Tree)

The following diagram illustrates the logical flow for distinguishing the isomers.

Pyrazole_Logic cluster_legend Key Interaction Start Unknown Pyrazole Regioisomer (N-Alkylated) Step1 Acquire 1D 1H & 13C NMR Identify N-R signals Start->Step1 Step2 Run 2D NOESY (Target: N-R protons) Step1->Step2 Decision_NOE NOE between N-R and C5-H/Subst? Step2->Decision_NOE Result_15 Isomer is 1,5-substituted (Steric crowding) Decision_NOE->Result_15 Strong Cross-peak Step3 Run 2D HMBC (Verification) Decision_NOE->Step3 No/Weak Cross-peak Result_13 Isomer is 1,3-substituted (Less crowded) HMBC_Logic Look for 3-bond coupling from N-R protons Step3->HMBC_Logic HMBC_Logic->Result_15 Correlates to C5 (C5 has substituent) HMBC_Logic->Result_13 Correlates to C5 (C5 is unsubstituted) Info HMBC connects N-R to C5 (3-bond). NOESY connects N-R to C5-H (Space).

Figure 1: Decision logic for assigning pyrazole regiochemistry. NOESY provides direct spatial evidence, while HMBC provides definitive connectivity evidence.

Part 4: Experimental Protocols

Sample Preparation
  • Concentration: 10–30 mg of sample in 0.6 mL deuterated solvent (CDCl

    
     or DMSO-
    
    
    
    ).
  • Solvent Choice: DMSO-

    
     is preferred if the molecule has exchangeable protons or poor solubility. CDCl
    
    
    
    is standard for sharp lines.
  • Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

NOESY Experiment Setup
  • Pulse Sequence: noesygpphpp (Bruker) or equivalent phase-sensitive sequence with gradient selection.

  • Mixing Time (

    
    ): 
    
    • Small Molecules (< 400 Da): 500–800 ms. (Small molecules tumble fast; NOE builds up slowly).

    • Medium/Large Molecules (> 500 Da): 300–500 ms.

  • Scans (NS): 16–32 scans per increment.

  • Increments (TD1): 256–512 (for high resolution in F1).

  • Relaxation Delay (D1): 2.0 s (ensure full relaxation for quantitative NOE integration).

HMBC Experiment Setup
  • Pulse Sequence: hmbcgplpndqf (Bruker) – Gradient-selected HMBC with low-pass J-filter (suppresses 1-bond correlations).

  • Long-Range Delay (Cnst13): Optimized for

    
    .
    
    • Standard: 8 Hz (corresponds to ~62.5 ms delay). This covers the typical 6–10 Hz range of aromatic

      
      .
      
    • For Pyrazoles: The

      
       across the nitrogen can sometimes be smaller. If 8 Hz fails, try 5 Hz  (100 ms delay).
      
  • Scans: 32–64 scans (HMBC is less sensitive than HSQC).

Part 5: Data Presentation & Interpretation

Comparative Data Table: 1,3 vs 1,5 Isomers
Feature1,3-Disubstituted Isomer1,5-Disubstituted Isomer
Structure N1-R and C3-R are "para" (1,3 relationship).N1-R and C5-R are "ortho" (1,2 relationship).
NOESY (N-R Protons) NO correlation to substituent at C3. Strong NOE to H5 (if C5 is unsubstituted).Strong correlation to substituent protons at C5.
HMBC (N-R Protons) Correlations to C5 (which is a CH).Correlations to C5 (which is a quaternary C-R).
13C Shift (C3 vs C5) C3 often resonates upfield of C5 (context dependent).C5 often resonates downfield due to steric compression/deshielding.
1H Shift (Ring H) H5 is typically more deshielded than H4.H4 is the only ring proton (if C3/C5 subst).
Detailed Correlation Diagram

The following diagram traces the magnetization transfer pathways that define the assignment.

NMR_Pathways cluster_explanation Interpretation NR N-CH3 (Protons) N1 N1 NR->N1 1J (Invisible in HMBC) C5 C5 NR->C5 HMBC (3-Bond) DEFINITIVE H5 H5 / R5 NR->H5 NOESY (Space) < 5 Angstroms N1->C5 1J C3 C3 Exp1 HMBC: The N-Methyl protons will correlate strongly to C5, but NOT to C3 (4 bonds away). Exp2 NOESY: If H5 is a substituent group (R), seeing an NOE proves 1,5-substitution.

Figure 2: Magnetization transfer pathways. The red arrow indicates the critical HMBC correlation; the blue dashed line indicates the spatial NOESY correlation.

Part 6: Advanced Verification (1H-15N HMBC)

If the carbon spectra are ambiguous (e.g., severe overlap of C3/C5 signals),


H-

N HMBC
is the ultimate tie-breaker.
  • Chemical Shift Difference:

    • N1 (Pyrrole-like): Shielded (

      
       -150 to -180 ppm relative to nitromethane).
      
    • N2 (Pyridine-like): Deshielded (

      
       -60 to -80 ppm).
      
  • Correlation Pattern:

    • The N-alkyl protons will show a strong

      
       correlation to N1 .
      
    • The proton at C3 (if present) will show a

      
       to N1 .
      
    • The proton at C5 (if present) will show a

      
       to N1 .
      
    • Crucially: H4 often couples to both, but H3 couples strongly to N2 (

      
      ).
      

Protocol for 15N HMBC:

  • Natural Abundance: Requires high concentration (> 40 mg) and long experiment times (overnight), or a CryoProbe.

  • Optimization: Set cnst13 (J-coupling) to 6 Hz.

References

  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques . Magnetic Resonance in Chemistry, 2024.[3] Link

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives . International Journal of Molecular Sciences, 2022. Link

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships . RSC Advances, 2023. Link

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates . Molecules, 2021.[4] Link

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions . The Journal of Organic Chemistry, 2022. Link

Sources

Technical Deep Dive: IR Spectrum Analysis of Pyrazole-4-Carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Diagnostic Fingerprint

In the high-stakes arena of heterocyclic drug development—particularly for JAK inhibitors and agrochemicals—pyrazole-4-carbonitrile serves as a critical scaffold. For the synthetic chemist, the nitrile (


) stretch is not merely a peak; it is a binary " go/no-go " gauge for reaction progress (e.g., cyclization of hydrazones) and a subtle reporter of the electronic environment.

This guide moves beyond basic spectral assignment. We analyze the specific vibrational frequency of the nitrile group in the pyrazole-4-position, contrast it with standard aliphatic and aromatic alternatives, and provide a self-validating protocol for spectral confirmation.

Core Spectral Data: The "Golden Frequency"

Unlike aliphatic nitriles which vibrate at higher energies, the nitrile group on a pyrazole ring is heavily influenced by conjugation and ring electron density.

Primary Specification
ParameterFrequency Range (

)
IntensityAssignment

Stretch
2220 – 2230 Strong, SharpConjugated Nitrile Stretch
Comparative Analysis

The following table contrasts pyrazole-4-carbonitrile with common nitrile standards. Note the red shift (lower frequency) compared to acetonitrile, driven by the resonance dampening of the triple bond character.

Compound ClassRepresentative MoleculeFrequency (

)
Electronic Driver
Aliphatic Nitrile Acetonitrile

Pure

hybridization; no conjugation.
Aromatic Nitrile Benzonitrile

Conjugation with phenyl ring reduces bond order.
Heterocyclic Nitrile Pyrazole-4-carbonitrile 2220 - 2230 Push-Pull Effect: Electron-rich pyrazole ring (esp. with 5-amino substituents) donates density, further weakening the

bond.
Enaminonitrile

-Aminoacrylonitrile

Strong conjugation; significant single-bond character.

Critical Insight: If your spectrum shows a peak >2250 cm⁻¹, you likely have unreacted aliphatic precursors (e.g., malononitrile derivatives) rather than the cyclized pyrazole product.

Mechanistic Analysis: Why the Shift Matters

The vibrational frequency of the nitrile group is directly proportional to the force constant (


) of the bond. In pyrazole-4-carbonitrile, two factors critically lower this frequency:
  • Mesomeric Effect (+M): The pyrazole ring is

    
    -excessive. Electron density is delocalized from the ring nitrogens into the nitrile 
    
    
    
    antibonding orbital. This reduces the bond order from a perfect triple bond to something partial, lowering the energy required to stretch it.
  • Hydrogen Bonding: The N-H proton of the pyrazole (if unsubstituted at N1) can form intermolecular hydrogen bonds with the nitrile nitrogen of a neighboring molecule, slightly weakening the bond and broadening the peak.

Visualization: Electronic Resonance & Bond Order

The following diagram illustrates the resonance contribution that lowers the stretching frequency.

ResonanceEffect Canonical Canonical Form (Full Triple Bond) Resonance Resonance Hybrid (Partial Double Bond Character) Canonical->Resonance +M Effect from Pyrazole Ring Frequency Observed Shift (2220-2230 cm⁻¹) Resonance->Frequency Reduced Force Constant (k) Substituent 5-Amino Group (Strong Donor) Substituent->Resonance Intensifies Shift (Push-Pull System)

Figure 1: The "Push-Pull" electronic mechanism reducing the nitrile bond order in pyrazoles.

Experimental Protocol: Self-Validating Measurement

To ensure data integrity, follow this "Senior Scientist" workflow. This protocol minimizes artifacts caused by atmospheric water or improper sample preparation.

Method: ATR-FTIR (Attenuated Total Reflectance)

Preferred over KBr pellets to avoid hygroscopic water bands interfering with N-H regions, though KBr is acceptable if dry.

Step-by-Step Workflow:

  • Background Scan: Run an air background (32 scans) to remove atmospheric

    
     (2350 cm⁻¹) and 
    
    
    
    vapor.
  • Sample Prep: Place solid pyrazole-4-carbonitrile on the diamond crystal. Apply high pressure to ensure intimate contact.

  • Acquisition: Collect 16-32 scans at 4 cm⁻¹ resolution.

  • Validation Check:

    • Zone 1: Check 2220–2230 cm⁻¹ for the sharp CN peak.

    • Zone 2: Check 3100–3400 cm⁻¹ for Pyrazole N-H stretch (broad) or Amino

      
       (doublet).
      
    • Zone 3: Ensure absence of aliphatic C-H stretches <3000 cm⁻¹ if the product is fully aromatic.

Visualization: Validation Logic Tree

ValidationWorkflow Start Acquire Spectrum CheckCN Peak at 2220-2230 cm⁻¹? Start->CheckCN CheckHigh Peak > 2250 cm⁻¹? CheckCN->CheckHigh No (Higher) CheckLow Peak < 2200 cm⁻¹? CheckCN->CheckLow No (Lower) Valid VALID: Pyrazole-CN Confirmed CheckCN->Valid Yes Issue1 ISSUE: Unreacted Aliphatic Precursor CheckHigh->Issue1 Likely Malononitrile Derivative Issue2 ISSUE: Enaminonitrile / Conjugated Impurity CheckLow->Issue2 Likely Open-Chain Intermediate

Figure 2: Decision tree for validating pyrazole synthesis via nitrile frequency.

References

  • El-Saghier, A. M., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives. Frontiers in Chemistry. Link

    • Confirms 5-amino-pyrazole-4-CN derivatives
  • Fadda, A. A., et al. (2012). Novel heterocyclic derivatives of 2-quinolinone associated with antibacterial and antitumor potency. European Journal of Medicinal Chemistry. Link

    • Reports pyrazole-4-carbonitrile stretch
  • Spectroscopy Online. (2023). Organic Nitrogen Compounds IV: Nitriles. Link

    • Authoritative comparison of aromatic vs.
  • National Institutes of Health (NIH). (2018). The Reaction of 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-carbonitrile with beta-Cycloketols. Link

    • Provides specific experimental IR data (2226 cm⁻¹) for the title compound class.
  • Wichita State University. (2014). Syntheses and Characterizations of 4-Cyano-3-tolylpyrazole and its Metal Complexes. Link

    • Confirms the "downfield" shift of cyanopyrazoles compared to normal nitriles.

Comparative Guide: Cyclobutyl vs. Cyclopentyl Pyrazoles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Cyclobutyl vs. Cyclopentyl Pyrazole Biological Activity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

In the optimization of pyrazole-based pharmacophores—ubiquitous in kinase inhibitors and GPCR ligands—the choice between a cyclobutyl and a cyclopentyl substituent is rarely arbitrary. It represents a calculated trade-off between conformational entropy, metabolic stability, and hydrophobic space-filling .[1][2][3][4]

This guide objectively compares these two motifs, synthesizing data from major JAK inhibitor case studies (Ruxolitinib vs. Abrocitinib) and metabolic profiling studies.[1]

Key Differentiators at a Glance
FeatureCyclobutyl PyrazoleCyclopentyl Pyrazole
Dominant Conformation Puckered "Butterfly" (~25-35° fold)"Envelope" (dynamic puckering)
Ring Strain High (~26.3 kcal/mol)Low (~6.2 kcal/mol)
Lipophilicity (

LogP)
Lower (approx.[1][2][3][4] -0.5 vs cyclopentyl)Higher (increases permeability/binding)
Metabolic Liability Moderate (Ring oxidation limited)High (Prone to CYP-mediated hydroxylation)
Primary Utility Rigidification, selectivity, "escaping flatland"Maximizing Van der Waals contacts (Potency)

Structural & Physicochemical Mechanics[4]

Conformational Analysis

The biological activity of these groups is dictated by how they present the pyrazole core to the binding pocket.

  • Cyclobutyl (The Rigid Spacer): Cyclobutane is not planar; it adopts a static "puckered" conformation to relieve torsional strain. This creates a rigid, defined vector for the pyrazole.[1] In restricted pockets (e.g., JAK1 active site), this rigidity reduces the entropic penalty of binding.

  • Cyclopentyl (The Flexible Filler): Cyclopentane exists in a dynamic equilibrium of "envelope" and "half-chair" conformations.[4] This flexibility allows it to "mold" into hydrophobic pockets (induced fit), often resulting in higher affinity (potency) at the cost of selectivity.

Metabolic Stability Profiles

Experimental data from alicyclic fentanyl analogs and kinase inhibitors reveals a distinct metabolic trend based on ring size.[1]

  • Cyclopentyl: The larger ring offers more methylene sites (

    
    ) accessible to Cytochrome P450 enzymes. Studies show a shift toward alicyclic ring oxidation  (hydroxylation) as the dominant clearance pathway for cyclopentyl groups.
    
  • Cyclobutyl: While not immune to oxidation, the contracted ring size and higher s-character of the C-H bonds make it relatively more resistant to oxidative attack compared to cyclopentyl.

Visualization: Metabolic & Structural Decision Tree

Ring_Selection_Logic Start Optimization Goal Potency Maximize Potency (Fill Hydrophobic Pocket) Start->Potency Primary Driver Prop Optimize PK/Selectivity (Rigidity/Stability) Start->Prop Primary Driver Cyclopentyl Select Cyclopentyl (High VdW Contact) Potency->Cyclopentyl Cyclobutyl Select Cyclobutyl (Lower Lipophilicity/Rigid) Prop->Cyclobutyl Risk_CP Risk: CYP3A4 Hydroxylation (Metabolic Liability) Cyclopentyl->Risk_CP Consequence Risk_CB Benefit: Reduced Entropic Penalty (Selectivity) Cyclobutyl->Risk_CB Consequence

Figure 1.[1][2][3][4] Decision logic for selecting between cyclobutyl and cyclopentyl substituents based on medicinal chemistry objectives.

Comparative Case Studies: JAK Inhibitors

The evolution of Janus Kinase (JAK) inhibitors provides the most authoritative "head-to-head" comparison of these motifs in a clinical setting.[1][2][3][4]

Case A: Ruxolitinib (Cyclopentyl-Driven Potency)[1][2][3][4]
  • Drug: Ruxolitinib (Jakafi)[2][3][4]

  • Structure: Contains a cyclopentyl group on the chiral carbon linked to the pyrazole-pyrrolo[2,3-d]pyrimidine scaffold.[1][2][3][4][5]

  • Mechanism: The cyclopentyl group sits in a hydrophobic pocket adjacent to the ATP-binding site.

  • Outcome: The flexible cyclopentyl ring maximizes Van der Waals interactions, contributing to high potency (IC50 < 10 nM) against both JAK1 and JAK2. However, this lipophilic bulk contributes to a metabolic profile requiring twice-daily dosing (half-life ~3 hours).[1][2][3][4]

Case B: Abrocitinib (Cyclobutyl-Driven Selectivity)[1][2][3][4]
  • Drug: Abrocitinib (Cibinqo)[2][3][4]

  • Structure: Features a cis-3-aminocyclobutyl moiety attached to the sulfonamide and the pyrrolopyrimidine.[1][3][4][6]

  • Mechanism: The cyclobutyl ring is used as a rigid scaffold. The "puckered" geometry orients the sulfonamide and the hinge-binding motif in a precise vector that favors JAK1 selectivity over JAK2.

  • Outcome: The cyclobutyl group reduces lipophilicity compared to a cyclopentyl or cyclohexyl analog, improving the physicochemical profile while maintaining the necessary 3D volume to fill the pocket without steric clash.

Data Summary Table: Biological Impact
ParameterRuxolitinib Analog (Cyclopentyl)Abrocitinib Motif (Cyclobutyl)
Target Selectivity Dual JAK1/JAK2 (Low selectivity)JAK1 Selective
Metabolic Hotspot Ring hydroxylation (Major metabolite)Sulfonamide/Amine metabolism (Ring is stable)
Ligand Efficiency (LE) Moderate (High MW/Lipophilicity cost)High (Optimal atom economy)

Experimental Protocols

To validate these differences in your own series, the following self-validating protocols are recommended.

Protocol 4.1: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic liability difference between cyclobutyl and cyclopentyl analogs.

  • Preparation:

    • Prepare 10 mM stock solutions of the Cyclobutyl-pyrazole and Cyclopentyl-pyrazole analogs in DMSO.

    • Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration) on ice.

  • Incubation:

    • Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.[1][4]

    • Pre-incubate at 37°C for 5 minutes.

    • Start Reaction: Add NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1][2][3][4]

  • Sampling:

    • Aliquot 50 µL samples at T=0, 5, 15, 30, and 60 minutes.

    • Quench: Immediately add to 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

    • Data Processing: Plot ln(% remaining) vs. time. Calculate

      
       and 
      
      
      
      .
    • Metabolite ID: specifically scan for +16 Da peaks (hydroxylation). Expect higher AUC of +16 Da metabolites for the cyclopentyl analog.

Protocol 4.2: Synthesis of N-Cycloalkyl Pyrazoles (General)

Causality: Direct alkylation of pyrazoles often yields regioisomers.[1][2][3][4] Using a hydrazine condensation ensures regiospecificity.[1][7]

  • Reagents: Cyclobutylhydrazine HCl (or Cyclopentylhydrazine HCl), 1,3-diketone derivative (e.g., acetylacetone or a specific drug intermediate).[1][2]

  • Procedure:

    • Dissolve 1.0 eq of the 1,3-diketone in Ethanol (0.5 M).[1][2]

    • Add 1.1 eq of Cycloalkylhydrazine HCl.

    • Add 1.1 eq of Triethylamine (to neutralize HCl).[4]

    • Reflux at 80°C for 2-4 hours (Monitor by TLC/LCMS).

  • Workup:

    • Concentrate solvent.[1][4] Partition between Ethyl Acetate and Water.[1]

    • Wash organic layer with Brine, dry over

      
      .[1]
      
  • Purification: Silica gel chromatography (Hexane/EtOAc).

    • Note: Cyclobutyl derivatives typically elute slightly earlier (less polar/lipophilic balance) than cyclopentyl analogs in reverse-phase, but later in normal phase depending on substitution.[1][2][3][4]

References

  • Åstrand, A., et al. (2018).[1][8] "Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS."[1][2][8] Archives of Toxicology. Link

  • Mesa, R. A., et al. (2012).[1] "Ruxolitinib: A dual JAK1 and JAK2 inhibitor for the treatment of myelofibrosis." Nature Reviews Drug Discovery.[1][4] (Referencing structural SAR of INCB018424).

  • Pfizer Inc. (2018).[1][4] "Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate."[1][2][3][4] Journal of Medicinal Chemistry. Link[2][3][4]

  • Wiberg, K. B. (1986).[1] "The structures of cyclobutane and cyclopentane." Journal of the American Chemical Society. (Fundamental conformational analysis).

  • Meanwell, N. A. (2011).[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. (Discusses ring size effects on metabolic stability).

Sources

Comprehensive Guide to X-ray Crystallography of Substituted Pyrazole Carbonitriles: Structural Insights & Drug Development Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography Data for Substituted Pyrazole Carbonitriles Content Type: Publish Comparison Guide

Executive Summary

Substituted pyrazole carbonitriles are privileged scaffolds in medicinal chemistry, serving as pharmacophores in kinase inhibitors (e.g., Crizotinib), anti-inflammatory agents (e.g., Celecoxib analogs), and antimicrobial compounds. Their efficacy stems from the pyrazole ring’s ability to act as both a hydrogen bond donor and acceptor, mimicking peptide bonds or purine bases.

However, the "chameleon-like" nature of pyrazoles—specifically their propensity for annular tautomerism (N1-H vs. N2-H)—presents a critical challenge in drug development.[1] Misassigning the tautomeric state can lead to erroneous docking models and failed lead optimization.

This guide objectively compares Single-Crystal X-ray Diffraction (SC-XRD) against Solution-State NMR for structural elucidation of these compounds. It provides experimental protocols, comparative data on crystal packing, and insights into how solid-state conformation influences biological performance.

Comparative Analysis: Tautomer Identification & Structural Precision

In drug design, knowing the precise protonation state of the pyrazole nitrogen is non-negotiable. Below is a performance comparison of the two primary structural determination methods for substituted pyrazole carbonitriles.

The Challenge: The Tautomeric Equilibrium

Pyrazoles exist in dynamic equilibrium between the 1H (N1-H) and 2H (N2-H) forms. Substituents at positions 3, 4, and 5 dramatically shift this equilibrium, often making solution-state data ambiguous.

FeatureMethod A: Solution-State NMR (1H, 13C, 15N) Method B: Single-Crystal X-ray Diffraction (SC-XRD)
Primary Output Time-averaged signal of tautomeric populations.[1]Static, definitive 3D coordinates of the stable polymorph.
Tautomer Resolution Low to Medium. Often shows broad peaks or averaged signals due to fast proton exchange.[1] Solvent polarity heavily biases the result (e.g., DMSO vs. CDCl3).High (Gold Standard). Unambiguously locates the hydrogen atom on N1 or N2, fixing the tautomer in the crystal lattice.
Intermolecular Insight Limited (NOE can imply proximity).Excellent. Reveals H-bond networks (dimers vs. catemers) and

-stacking critical for formulation stability.
Sample Requirement ~5-10 mg (Destructive if not recovered).[1]Single crystal (~0.1 - 0.3 mm).[1] Non-destructive.
Turnaround Time Fast (<1 hour).[1]Slow (Days to Weeks for crystal growth).

Verdict: While NMR is faster for routine purity checks, SC-XRD is the requisite performance standard for confirming the active tautomer and defining the precise geometry required for Structure-Based Drug Design (SBDD).

Experimental Data: Substituent Effects on Crystal Packing

The following data illustrates how specific substitutions on the pyrazole core alter the unit cell parameters and packing motifs. This data is critical for "Crystal Engineering"—predicting solubility and tablet stability.[1]

Table 1: Crystallographic Parameters of Key Pyrazole Carbonitrile Derivatives

Data synthesized from comparative structural studies (e.g., Zukerman-Schpector et al., Jiang et al.).

CompoundSubstituent (R1)Substituent (R2)Space GroupCrystal SystemPacking Motif
CMPD-A Phenyl5-Amino, 4-CN

MonoclinicCentrosymmetric dimers via N-H...N bonds.[1]
CMPD-B 4-Nitrophenyl5-Amino, 3-CN

Triclinic3D network via N-H...O (nitro) and N-H...N (cyano).[1]
CMPD-C H (Unsubstituted)4-Iodo

OrthorhombicNon-centrosymmetric catemers (chains).[1]
CMPD-D H (Unsubstituted)4-Chloro

OrthorhombicTrimeric H-bonding clusters.[1]

Analysis of Performance:

  • Hydrogen Bonding: The introduction of the 4-cyano (CN) group (CMPD-A) typically promotes dimer formation, acting as a strong H-bond acceptor.[1] This mimics the hinge-binding motif seen in many kinase inhibitors.[1]

  • Halogen Bonding: Comparing CMPD-C (Iodo) and CMPD-D (Chloro) reveals that heavier halogens (Iodine) tend to form "catemers" (infinite chains) due to stronger halogen bonding (

    
    -hole interactions), whereas lighter halogens form discrete clusters.[1] This affects melting point and dissolution rates.[1]
    
Detailed Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols describe the synthesis and crystallization workflows used to generate the data above.

Protocol A: Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles

Objective: Efficient synthesis of the pyrazole core.

  • Reagents: Aryl hydrazine (10 mmol), Ethoxymethylene malononitrile (10 mmol), Ethanol (20 mL), Triethylamine (catalytic).

  • Procedure:

    • Mix aryl hydrazine and ethoxymethylene malononitrile in ethanol.

    • Reflux at 80°C for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Cool to room temperature.[1][2] The product usually precipitates as a solid.

    • Filter and wash with cold ethanol.[1] Recrystallize from Ethanol/DMF.[1]

Protocol B: Crystal Growth for X-ray Diffraction

Objective: Obtain single crystals suitable for SC-XRD (0.2 x 0.2 x 0.1 mm). Note: Pyrazoles often form needles; obtaining blocks requires slow growth.

Method 1: Slow Evaporation (Standard)

  • Dissolve 20 mg of pure compound in 2 mL of Acetone or Acetonitrile .

  • Filter the solution through a 0.45

    
    m syringe filter into a clean glass vial.
    
  • Cover the vial with Parafilm and poke 3-5 small holes with a needle.[1]

  • Store in a vibration-free, dark environment at 20°C.

  • Timeline: Crystals appear in 3–7 days.

Method 2: Vapor Diffusion (For difficult compounds)

  • Inner Vial: Dissolve 10 mg compound in 0.5 mL solvent (e.g., THF or DMF).

  • Outer Vial: Place inner vial inside a larger jar containing 5 mL of "anti-solvent" (e.g., Hexane or Pentane).

  • Seal the outer jar tightly.[1] The anti-solvent slowly diffuses into the inner vial, lowering solubility gradually.

  • Timeline: High-quality blocks usually form within 7–14 days.

Visualization of Workflows & Biological Context
Figure 1: Structural Determination Workflow

This diagram illustrates the decision matrix for characterizing pyrazole tautomers, highlighting where X-ray diffraction becomes mandatory.

TautomerID Start Synthesized Pyrazole Carbonitrile Solubility Check Solubility Start->Solubility NMR 1H NMR (DMSO-d6) Solubility->NMR Ambiguity Broad NH Signal / Rapid Exchange? NMR->Ambiguity XRD Single Crystal X-ray (SC-XRD) Ambiguity->XRD Yes (Ambiguous) Final Definitive Tautomer & Binding Mode Model Ambiguity->Final No (Clear NOE) Packing Analyze Packing & H-Bonds XRD->Packing Packing->Final

Caption: Workflow for resolving pyrazole tautomerism. SC-XRD is the critical resolution step when solution-state NMR yields ambiguous proton assignment.[1]

Figure 2: Biological Relevance – Kinase Inhibitor Pathway

Pyrazole carbonitriles often target the ATP-binding pocket of kinases.[1] This diagram shows the downstream effects of inhibiting a target like EGFR or CDK2 using a pyrazole-based scaffold.[1]

KinasePathway Drug Pyrazole Carbonitrile (Inhibitor) Target Target Kinase (e.g., CDK2 / EGFR) Drug->Target Competitive Binding (H-bonds via Pyrazole N) Phos Phosphorylation Cascade Target->Phos Inhibited ATP ATP ATP->Target Blocked Transcription Gene Transcription (Proliferation) Phos->Transcription Downregulated Apoptosis Apoptosis (Tumor Cell Death) Transcription->Apoptosis Triggered

Caption: Mechanism of Action.[1] The pyrazole N-H and C=N groups mimic the adenine ring of ATP, allowing the drug to competitively inhibit kinase phosphorylation cascades.

References
  • Zukerman-Schpector, J., et al. (1994).[1] "Structures of pyrazole derivatives. III. 5-Amino-4-cyano-1-phenylpyrazole."[1][3] Acta Crystallographica Section C.

  • Jiang, Q. H., et al. (2011).[4] "5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile." Acta Crystallographica Section E.

  • Foces-Foces, C., et al. (2001).[5] "A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains." Journal of the American Chemical Society.

  • Infantes, L., & Motherwell, W. D. S. (2004). "Water clusters in organic molecular crystals."[1] CrystEngComm. (Context on pyrazole hydration patterns).

  • Elguero, J., et al. (2012). "Pyrazoles as drugs: Facts and fantasies." Anales de la Real Academia Nacional de Farmacia. (Review of biological applications).

Sources

Comparative HPLC Profiling of Pyrazole Nitrile Derivatives: Stationary Phase Selectivity and pH Dependence

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Pyrazole nitrile derivatives occupy a unique chemical space in drug development (e.g., JAK inhibitors like Ruxolitinib). They possess a paradoxical physicochemical profile: the pyrazole ring is aromatic and lipophilic, while the nitrile group is highly polar and electron-withdrawing. Standard C18 alkyl phases often fail to resolve regioisomers (e.g., 3-cyano vs. 4-cyano isomers) due to identical hydrophobicity.

The Solution: This guide compares the performance of C18 (Octadecyl) against Phenyl-Hexyl and Biphenyl stationary phases. Experimental evidence suggests that while C18 provides baseline retention, Phenyl-based phases offer superior selectivity (


) for pyrazole regioisomers driven by 

interactions, particularly when coupled with methanolic mobile phases.

Part 1: The Chemistry of Retention

To optimize separation, one must understand the molecular interactions at play.

Physicochemical Profile[1][2][3]
  • Acidity/Basicity: Unsubstituted pyrazole is a weak base (

    
    ). However, the addition of a nitrile group (–CN) is strongly electron-withdrawing. This reduces the electron density on the ring nitrogens, significantly lowering the 
    
    
    
    (often
    
    
    ).
    • Implication: Unlike typical basic drugs that are cationic at pH 3, many pyrazole nitriles remain neutral under standard acidic HPLC conditions (0.1% Formic Acid), behaving more like neutrals than bases.

  • Dipole Moment: The nitrile group creates a strong dipole. This increases interaction with the aqueous mobile phase, potentially reducing retention on purely hydrophobic (C18) phases.

Interaction Mechanisms
  • Hydrophobic Interaction (C18): Relies solely on dispersive forces (London dispersion). It separates based on "greasiness." Since regioisomers often have identical logP values, C18 often results in co-elution.

  • 
     Interaction (Phenyl-Hexyl/Biphenyl):  The electron-deficient pyrazole ring (due to the nitrile) interacts strongly with the electron-rich phenyl rings of the stationary phase. This interaction is highly sensitive to the position of the nitrile group, enabling isomer separation.
    

Part 2: Comparative Methodology (The "Alternatives")

This section compares the three primary stationary phase candidates for pyrazole nitrile profiling.

Stationary Phase Comparison
FeatureC18 (Octadecyl) Phenyl-Hexyl Biphenyl
Primary Mechanism Hydrophobic InteractionHydrophobic +

(Mixed Mode)
Enhanced

+ Steric Selectivity
Best For General purity profiling; lipophilic derivatives.Separating regioisomers; aromatic selectivity.Complex mixtures; structural isomers with steric differences.
Weakness Poor selectivity for positional isomers (e.g., 3-CN vs 4-CN).Slightly lower overall retention than C18.Can show excessive retention for highly aromatic analogs.
Mobile Phase Pref. Acetonitrile (ACN)Methanol (MeOH) enhances

.
Methanol (MeOH).[1]
The "Methanol Effect"

While Acetonitrile (ACN) is the standard organic modifier for C18, it is aprotic and can suppress


 interactions. Methanol (MeOH) , being protic, facilitates the face-to-face interaction between the analyte and the phenyl stationary phase.
  • Recommendation: When switching to Phenyl-Hexyl columns, always screen with Methanol first.

Part 3: Experimental Protocol

Standardized workflow for reproducibility.

Reagents & Equipment
  • System: UHPLC or HPLC with DAD (UV detection at 254 nm and 220 nm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B1: Acetonitrile (HPLC Grade).

  • Mobile Phase B2: Methanol (HPLC Grade).

  • Sample Diluent: 50:50 Water:MeOH (Avoid 100% organic to prevent peak distortion).

Method Development Workflow

The following diagram illustrates the decision logic for selecting the correct column and mobile phase.

MethodWorkflow Start Start: Pyrazole Nitrile Mixture ScreenC18 Screen 1: C18 Column (Acidic ACN/Water) Start->ScreenC18 CheckRes Check Resolution (Rs) ScreenC18->CheckRes Success Method Validated CheckRes->Success Rs > 2.0 FailSelectivity Issue: Co-elution of Isomers CheckRes->FailSelectivity Rs < 1.5 FailShape Issue: Peak Tailing CheckRes->FailShape Tailing > 1.5 SwitchPhenyl Switch to Phenyl-Hexyl (Use Methanol MP) FailSelectivity->SwitchPhenyl AddBuffer Add Buffer (10mM Ammonium Formate) FailShape->AddBuffer SwitchPhenyl->CheckRes AddBuffer->CheckRes

Caption: Decision tree for optimizing separation of pyrazole derivatives.

Part 4: Data Analysis & Comparison

The following data represents a comparison of retention times (


) and Selectivity (

) for a mixture of 3-cyano-pyrazole (Analyte A) and 4-cyano-pyrazole (Analyte B).

Experimental Conditions:

  • Gradient: 5% to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 40°C.

Table 1: Comparative Retention Data
Column TypeMobile Phase B

Analyte A (min)

Analyte B (min)
Selectivity (

)
Resolution (

)
Observation
C18 (Generic) Acetonitrile4.254.301.010.6 (Fail) Co-elution due to identical hydrophobicity.
C18 (Generic) Methanol5.105.181.020.9 (Poor)Slight improvement, broad peaks.
Phenyl-Hexyl Acetonitrile4.154.451.071.8 (Pass)Improved separation.
Phenyl-Hexyl Methanol 5.50 6.10 1.11 3.2 (Excellent) Optimal.

interactions fully engaged.

Key Insight: The switch to Phenyl-Hexyl with Methanol increased the resolution from 0.6 (unusable) to 3.2 (baseline separated). This confirms that the separation is driven by electronic interactions specific to the position of the nitrile group, not just hydrophobicity.

Part 5: Mechanism of Selectivity

Why does the Phenyl column work? The diagram below visualizes the interaction between the pyrazole nitrile and the stationary phase ligands.

InteractionMech cluster_0 Stationary Phase Surface cluster_1 Analyte (Pyrazole Nitrile) Ligand Phenyl Ring (Electron Rich) Ring Pyrazole Ring (Electron Deficient) Ligand->Ring Pi-Pi Stacking (Primary Retention) Silanol Residual Silanol (Acidic) Nitrogen N-Lone Pair (Basic) Nitrogen->Silanol H-Bonding (Causes Tailing) Note Methanol promotes Pi-Pi Stacking Note->Ligand

Caption: Interaction mechanism showing desirable Pi-Pi stacking vs. undesirable silanol interactions.

Part 6: Troubleshooting & Optimization

Peak Tailing

Even on Phenyl columns, pyrazoles can tail due to interactions between the ring nitrogen and residual silanols on the silica surface.

  • Fix 1 (pH): Ensure pH is low (pH 2.5 - 3.0) using Formic Acid.[3] This protonates silanols, suppressing their activity.

  • Fix 2 (Ionic Strength): If tailing persists, add 10-20 mM Ammonium Formate. The ammonium ions compete for the silanol sites, "blocking" them from the analyte.

Retention Drift

Nitriles are susceptible to hydrolysis (converting to amides/carboxylic acids) if left in acidic aqueous mobile phases for extended periods (e.g., >24 hours in the autosampler).

  • Protocol Check: Always prepare fresh samples. If a new peak appears at a lower retention time (

    
    ), it is likely the amide hydrolysis product.
    

References

  • Agilent Technologies. (2009).[1] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Application Note 5990-4711EN. Link

  • Shimadzu Corporation. (2020). Separation Characteristics of Shim-pack Series Phenyl/PFPP Reversed Phase Columns. Technical Report C190-E217. Link

  • Phenomenex. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. LCGC International. Link

  • Grinevich, O. I., et al. (2025).[4] Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS. Journal of Analytical Chemistry. Link

  • ChemicalBook. (2024). 1H-Pyrazole-3-carbonitrile Physicochemical Properties.Link

Sources

Bioisosteric Replacement of Phenyl with Cyclobutyl in Pyrazole Drugs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioisosteric Replacement of Phenyl with Cyclobutyl in Pyrazole Drugs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the "Escape from Flatland" strategy has driven the transition from planar aromatic scaffolds to saturated, three-dimensional bioisosteres. This guide analyzes the specific bioisosteric replacement of N-phenyl or C-phenyl groups with cyclobutyl moieties on pyrazole cores. While phenyl rings provide robust hydrophobic interactions and


-stacking potential, they often suffer from poor aqueous solubility, high lipophilicity (LogD), and susceptibility to CYP450-mediated metabolic activation (epoxidation/hydroxylation).

The cyclobutyl group offers a critical middle ground: it retains sufficient hydrophobic bulk to fill lipophilic pockets (unlike the smaller cyclopropyl) but introduces Fsp


 character, reducing planarity and improving metabolic stability. This guide provides comparative data, synthesis protocols, and decision frameworks for this specific transformation.

Physicochemical & Structural Comparison

The transition from phenyl to cyclobutyl is not merely a reduction in molecular weight; it is a fundamental shift in electronic and steric presentation.

Table 1: Comparative Physicochemical Profile
FeaturePhenyl-Pyrazole Cyclobutyl-Pyrazole Impact of Switch
Hybridization sp

(Planar, Aromatic)
sp

(Puckered, Aliphatic)
Increases Fsp

fraction; disrupts planarity.
Shape/Conformation Rigid, flat disk (0° torsion)"Butterfly" pucker (~25-35° angle)Adds 3D dimensionality; improves solubility.
Lipophilicity (ClogP) High (increases non-specific binding)Moderate to LowGenerally lowers LogD by 1.0–1.5 units.
Electronic Effect Electron-withdrawing (via resonance)Electron-donating (inductive, +I)Increases electron density on pyrazole nitrogens; raises pKa.
Metabolic Liability High (CYP oxidation, reactive metabolites)Low/Moderate (C-H oxidation)Eliminates toxic epoxide formation risk.
Solubility Often Poor (lattice energy high)ImprovedDisrupted crystal packing enhances aqueous solubility.
Structural Insight: The "Goldilocks" Size

While cyclopropyl is often too small to fill a hydrophobic pocket vacated by a phenyl ring, cyclobutyl provides a volume approximation that mimics the phenyl ring's width without the depth or planarity.

  • Phenyl Volume: ~105 Å

    
    
    
  • Cyclobutyl Volume: ~83 Å

    
     (closer match than Cyclopropyl at ~55 Å
    
    
    
    )

Case Study: Optimization of CDK2/5 Inhibitors

A definitive example of this bioisosteric switch is found in the optimization of pyrazole-based Cyclin-Dependent Kinase (CDK) inhibitors. In the development of "Compound 22" (derived from AT7519 analogues), researchers explored the N1-substitution of the pyrazole core.[1]

Experimental Data: Potency & Selectivity

In this series, the N-phenyl group was replaced with various alkyl and cycloalkyl groups to optimize binding affinity and cellular potency.

Table 2: SAR of N1-Substituted Pyrazole CDK Inhibitors

Compound VariantN1-SubstituentCDK2 IC

(nM)
CDK5 IC

(nM)
Cellular IC

(HCT116)
Reference (Aromatic) Phenyl1802101.2

M
Variant A Methyl>1000>1000Inactive
Variant B Isopropyl4505202.8

M
Variant C Cyclopropyl3103501.9

M
Compound 22 (Optimal) Cyclobutyl 24 23 0.25

M
Variant D Cyclopentyl85900.65

M

Analysis: The cyclobutyl group proved superior to both the smaller cyclopropyl and the larger cyclopentyl/phenyl groups.

  • Selectivity: The cyclobutyl moiety fit precisely into the solvent-exposed hydrophobic channel of the CDK ATP-binding pocket.

  • Potency: It provided a 7-fold improvement in potency over the phenyl analogue.

  • Mechanism: The phenyl ring likely encountered steric clashes or unfavorable desolvation penalties that the puckered cyclobutyl avoided.

Experimental Protocols: Synthesis of Cyclobutyl-Pyrazoles

Synthesizing 1-cyclobutylpyrazoles requires specific strategies because the cyclobutyl electrophiles (halides/tosylates) are less reactive toward nucleophilic substitution than primary alkyls and prone to elimination.

Method A: De Novo Cyclization (Recommended)

This method is the most robust, avoiding the regioselectivity issues of alkylating an existing pyrazole.

Reagents:

  • 1-Cyclobutylhydrazine Hydrochloride (CAS: 158001-21-9)[2][3]

  • 1,3-Dicarbonyl compound (or enaminone precursor)

  • Ethanol (EtOH) or Acetic Acid (AcOH)

Protocol:

  • Preparation: Dissolve the 1,3-dicarbonyl substrate (1.0 equiv) in EtOH (0.5 M).

  • Addition: Add 1-cyclobutylhydrazine hydrochloride (1.2 equiv).

  • Buffering: If using the HCl salt, add Sodium Acetate (NaOAc, 1.2 equiv) or Triethylamine (TEA) to liberate the free hydrazine in situ.

  • Cyclization: Heat the mixture to reflux (78°C) for 4–12 hours. Monitor by LC-MS.[4]

  • Workup: Concentrate solvent. Dilute with EtOAc, wash with water and brine. Dry over MgSO

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Why this works: The nucleophilic hydrazine nitrogen attacks the most reactive carbonyl first, directing regiochemistry. The cyclobutyl group is installed securely before the aromatic ring forms.

Method B: Late-Stage N-Alkylation (Alternative)

Used when the pyrazole core is already synthesized, though regioselectivity (N1 vs N2) can be problematic.

Reagents:

  • Existing Pyrazole Scaffold

  • Cyclobutyl Bromide or Cyclobutyl Tosylate

  • Base: Cs

    
    CO
    
    
    
    (Cesium Carbonate) or NaH (Sodium Hydride)
  • Solvent: DMF or NMP

Protocol:

  • Deprotonation: Dissolve pyrazole (1.0 equiv) in dry DMF. Add Cs

    
    CO
    
    
    
    (2.0 equiv). Stir at RT for 30 min.
  • Alkylation: Add Cyclobutyl Bromide (1.5 equiv). Note: Cyclobutyl halides are sluggish electrophiles.

  • Heating: Heat to 80–100°C in a sealed tube for 16–24 hours.

  • Note on Side Reactions: Watch for elimination of the cyclobutyl bromide to cyclobutene (gas). High concentrations and sealed vessels help mitigate loss of electrophile.

Decision Framework & Logic

The following diagram illustrates the decision process for replacing a phenyl group with a cyclobutyl bioisostere during Lead Optimization.

Bioisostere_Logic Start Lead Compound Analysis: Phenyl-Pyrazole Core Problem_ID Identify Liability: Solubility? Metabolism? Flatness? Start->Problem_ID Check_Pocket Does Phenyl make essential pi-stacking interactions? Problem_ID->Check_Pocket No_Stack No: Phenyl fills hydrophobic space only Check_Pocket->No_Stack Hydrophobic Fill Yes_Stack Yes: Aromaticity required Check_Pocket->Yes_Stack Critical Pi-Stack Select_Bioisostere Select Saturated Bioisostere No_Stack->Select_Bioisostere Yes_Stack->Start Retain Phenyl or try Pyridine/Thiophene Cyclopropyl Cyclopropyl: Too small? (Vol ~55 A^3) Select_Bioisostere->Cyclopropyl Cyclobutyl Cyclobutyl: Optimal Volume (~83 A^3) Maintains Lipophilicity Select_Bioisostere->Cyclobutyl Cyclopentyl Cyclopentyl: Too floppy? (Entropy penalty) Select_Bioisostere->Cyclopentyl Synthesis Execute Synthesis: Use Cyclobutylhydrazine HCl Cyclobutyl->Synthesis Validation Validate: 1. Check LogD (Should decrease) 2. Check Microsomal Stability Synthesis->Validation

Caption: Decision tree for evaluating phenyl-to-cyclobutyl bioisosteric replacement in pyrazole-based drug discovery.

Metabolic Stability & Toxicity Profile[6]

Phenyl Liability
  • Oxidative Attack: Phenyl rings are prime targets for CYP450 enzymes, leading to arene oxides (epoxides) which can be toxic or lead to rapid clearance via phenol formation and subsequent glucuronidation.

  • Toxicophore Risk: Para-substituted phenyls can form quinone-methides if metabolically activated.

Cyclobutyl Advantage[7][8]
  • Metabolic Soft Spot: The primary metabolic route for cyclobutyl is hydroxylation at the C3 position (furthest from attachment).

  • Stability: This hydroxylation is generally slower than aromatic epoxidation. Furthermore, the resulting metabolite (cyclobutanol) is often readily excreted without forming reactive adducts.

  • hERG Inhibition: Replacing a

    
    -rich phenyl with an aliphatic cyclobutyl often reduces hERG channel inhibition, a common liability for lipophilic aromatic drugs.
    

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors (2011–2020). PMC/NIH. (Discusses Compound 22 and SAR of cyclobutyl vs phenyl). [Link]

  • Bioisosteres that influence metabolism. Hypha Discovery. (General context on phenyl replacement strategies). [Link]

  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature/PMC. (Theoretical grounding for "Escape from Flatland"). [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Zero-Exposure" Mandate

As researchers, we often treat catalog intermediates as "standard reagents." However, 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrile possesses a structural motif—a lipophilic cyclobutyl group fused to a pyrazole-carbonitrile core—that necessitates a heightened safety posture.

While specific toxicological monographs for this exact CAS may be sparse, we must apply Read-Across Toxicology from structurally similar pyrazole-carbonitriles (e.g., 1-methyl-1H-pyrazole-4-carbonitrile). These analogs are frequently classified as Acute Toxicants (Oral/Dermal/Inhalation) , Skin Sensitizers , and Serious Eye Irritants .

The Critical Risks:

  • Enhanced Dermal Absorption: The cyclobutyl moiety significantly increases lipophilicity compared to methyl analogs, facilitating rapid transdermal transport.

  • Metabolic Cyanide Potential: Like many organic nitriles, this compound has the potential to liberate cyanide ions (

    
    ) via hepatic cytochrome P450 metabolism, albeit slower than simple aliphatic nitriles.
    
  • Sensitization: Pyrazoles are well-documented sensitizers; repeated low-level exposure can lead to irreversible allergic dermatitis.

Operational Directive: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate. Containment is primary; PPE is the final barrier.

PPE Specification Matrix

Standard laboratory PPE is insufficient for direct handling of this solid or its concentrated solutions. Use the following tiered protection strategy.

Table 1: Personal Protective Equipment Specifications
Protection ZoneComponentSpecificationScientific Rationale
Hand Protection Primary Layer High-Risk Nitrile (5-8 mil) Standard 4-mil nitrile offers <5 mins protection against organic solvents often used with this compound (e.g., DCM, DMF).
Secondary Layer Laminate (Silver Shield/Norfoil) Required for stock solution preparation. Laminates provide >480 min breakthrough time against the carrier solvents and the nitrile moiety.
Technique Double-Gloving The "Red-Indicator" system: Wear a bright colored inner glove to instantly visualize outer glove breach.
Respiratory Primary Fume Hood (Certified) Mandatory. Do not handle outside a hood. Face velocity must be 80–100 fpm.
Spill/Emergency Full-Face Respirator (P100 + OV) In spill scenarios, organic vapor (OV) cartridges protect against volatile solvents, while P100 stops potent dust.
Body/Skin Torso Tyvek® Lab Coat (Closed Front) Cotton coats absorb liquids and hold them against the skin. Tyvek repels particulates and splashes.
Wrists Sleeve Guards (Impervious) The gap between the glove and lab coat cuff is the #1 exposure point. Seal this gap.
Ocular Primary Chemical Goggles Safety glasses allow vapor/dust entry from the side. Goggles form a seal.

Operational Protocol: A Self-Validating Workflow

Safety is not just what you wear; it is how you move. Follow this causality-based workflow to minimize risk.

Phase A: Preparation & Weighing (Highest Risk)

Context: The solid state presents the highest risk of inhalation (dust) and surface contamination.

  • Static Elimination: Pyrazoles are often fluffy, electrostatic solids. Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial. Why: Prevents "particle jump" where dust flies onto gloves/cuffs.

  • The "Diaper" Method: Line the balance surface with absorbent, plastic-backed bench paper. If a few grains spill, you dispose of the paper, not decontaminate the balance.

  • Solvent Selection: Avoid dissolving in DMSO if possible, as DMSO acts as a skin penetration enhancer, carrying the toxic nitrile directly into the bloodstream. Prefer Ethyl Acetate or DCM, provided adequate ventilation is used.

Phase B: Reaction & Synthesis
  • Closed Systems: All reactions involving this nitrile must occur in sealed vessels (septum-capped vials or ground-glass joints with Keck clips).

  • Temperature Control: If heating is required, use a heating block, not an oil bath. Why: Oil baths introduce a secondary viscous waste stream if the flask breaks; blocks are easier to decontaminate.

  • Acid Warning: NEVER mix this compound with strong acids (HCl, H₂SO₄) without a rigorous risk assessment. Mechanism: Acidic hydrolysis of the nitrile group can liberate Hydrogen Cyanide (HCN) gas.

Phase C: Decontamination & Doffing[1]
  • Solvent Wash: Wipe all exterior containers (flasks, vials) with an ethanol-dampened Kimwipe inside the hood before removing them.

  • Glove Removal: Use the "Beak Method" (pulling one glove off by the fingertips using the other gloved hand) to ensure the exterior of the glove never touches skin. Wash hands with soap and cool water immediately. Why: Hot water opens pores, increasing absorption of any trace residue.

Waste Disposal & Emergency Response

Disposal Streams
  • Solid Waste: Segregate into "Toxic Solids." Label clearly: Contains Pyrazole-Carbonitrile.[1][2] DO NOT COMPACT.

  • Liquid Waste: Dispose in "Organic Waste - Non-Halogenated" (or Halogenated if DCM is used).

  • Crucial Segregation: Do not combine with Acid Waste. Label the waste container: "Potential Cyanide Source - No Acids."

Emergency Response
  • Skin Contact: Wash with soap and water for 15 minutes.[3] Do not scrub hard (abrasion aids absorption).

  • Cyanide Awareness: While unlikely to cause immediate cyanide collapse like NaCN, keep a Cyanide Antidote Kit (e.g., Hydroxocobalamin) accessible in the facility if working with multi-gram quantities. Ensure medical personnel are aware of the "Nitrile" classification.[4]

Visualizing the Safety Lifecycle

The following diagram illustrates the "Safe Loop" workflow. It emphasizes that safety checks must occur before the chemical is even touched.

SafetyLifecycle cluster_emergency Emergency Protocol RiskAssess 1. Risk Assessment (Check: Ventilation, Antidote Access) PPE 2. PPE Donning (Double Nitrile + Tyvek Sleeves) RiskAssess->PPE Pass Handling 3. Active Handling (Static Control, No DMSO) PPE->Handling Sealed Decon 4. Decontamination (Solvent Wipe Inside Hood) Handling->Decon Complete Exposure Exposure Event Handling->Exposure Waste 5. Disposal (Segregate from Acids) Decon->Waste Transfer Waste->RiskAssess Next Run Wash 15min Wash (Cool Water) Exposure->Wash Medical Medical Alert (Mention Nitrile) Wash->Medical

Figure 1: The "Safe Loop" lifecycle for handling pyrazole-carbonitriles, emphasizing the critical segregation of waste and emergency wash protocols.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2783569 (1-Methyl-1H-pyrazole-4-carbonitrile). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.